6-Bromo-3-iodo-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMRCVVCVNSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670572 | |
| Record name | 6-Bromo-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065483-59-1 | |
| Record name | 6-Bromo-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-3-iodo-2-methylpyridine CAS 1065483-59-1 properties
An In-depth Technical Guide to 6-Bromo-3-iodo-2-methylpyridine (CAS 1065483-59-1): A Chemist's Companion to a Versatile Synthetic Building Block
Introduction
This compound (CAS 1065483-59-1) is a di-halogenated pyridine derivative that has emerged as a cornerstone building block in modern synthetic chemistry.[1][2] Its value lies not merely in the presence of two halogen atoms, but in their distinct electronic properties and positions on the pyridine ring. This unique structural arrangement, featuring an iodine atom at the 3-position and a bromine atom at the 6-position, allows for programmed, site-selective functionalization.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, explores the principles of its reactivity, and offers detailed protocols for its application in key synthetic transformations. As a versatile intermediate, it is instrumental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and material science.[1]
Physicochemical Properties and Specifications
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. The compound is typically supplied as a solid with high purity, suitable for sensitive catalytic reactions.
| Property | Value | Source(s) |
| CAS Number | 1065483-59-1 | [4][5][6] |
| Molecular Formula | C₆H₅BrIN | [4][7] |
| Molecular Weight | 297.92 g/mol | [4] |
| Alternate Names | 6-Bromo-3-iodo-2-picoline | [4] |
| Appearance | Beige Solid | [1] |
| Purity | ≥96-98% (typically by HPLC) | [1][5] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [1][5] |
| InChI Key | OAMMRCVVCVNSEN-UHFFFAOYSA-N | [5][7] |
| SMILES | CC1=C(C=CC(=N1)Br)I | [7][8] |
The Core of Reactivity: Site-Selective Cross-Coupling
The synthetic utility of this compound is dominated by the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarized than the C-Br bond, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst—the crucial first step in many coupling cycles.[3]
This reactivity hierarchy (I > Br >> Cl) is a foundational principle in modern organic synthesis, allowing chemists to selectively modify one position of a di-halogenated substrate while leaving the other intact for subsequent transformations.[3][9] This enables a modular and highly efficient approach to building molecular complexity.
Caption: Principle of site-selectivity in di-halogenated pyridines.
Key Applications in Palladium-Catalyzed Reactions
The predictable reactivity of this compound makes it an ideal substrate for several cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds between an organohalide and an organoboron species, is arguably the most common application for this substrate.[9][10] The reaction's tolerance for a wide variety of functional groups makes it a powerful tool in drug discovery.[11]
Expertise & Causality: The choice of catalyst, base, and solvent is critical. While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher yields, lower catalyst loadings, and milder reaction conditions.[3] A base like K₃PO₄ or Na₂CO₃ is required to activate the boronic acid for transmetalation.[12] A mixed solvent system, such as 1,4-dioxane and water, facilitates the dissolution of both organic and inorganic reagents.[10]
Detailed Experimental Protocol: Site-Selective Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 297.9 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) or a combination of Pd(OAc)₂ (0.01 mmol, 2.2 mg) and a suitable ligand like SPhos (0.02 mmol, 8.2 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure anaerobic conditions.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1065483-59-1 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 8. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Foreword: Strategic Importance of Polysubstituted Pyridines
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-2-methylpyridine
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery. Specifically, highly functionalized pyridines, such as the target molecule this compound (CAS 1065483-59-1)[1], are invaluable intermediates. The orthogonal reactivity of the bromo and iodo substituents allows for selective, stepwise cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of complex molecular architectures and the exploration of vast chemical spaces. This guide provides a comprehensive, field-proven methodology for the synthesis of this key building block, grounded in the principles of modern synthetic organic chemistry.
Strategic Analysis of the Synthetic Challenge
The primary challenge in constructing this compound lies in the regioselective introduction of three distinct substituents onto the pyridine core. A retrosynthetic analysis suggests that the most logical and controllable approach begins with a pre-functionalized pyridine ring. Our chosen strategy involves a two-step sequence:
-
Synthesis of a Key Intermediate : Preparation of 6-Bromo-2-methylpyridine.
-
Regioselective Iodination : Introduction of the iodine atom at the C-3 position via Directed ortho-Metalation (DoM).
This pathway was selected for its convergence, high degree of predictability, and reliance on well-established, scalable reaction classes. The cornerstone of this synthesis is the precise control of regiochemistry during the C-H functionalization of the pyridine ring.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below. This strategy ensures a controlled, step-wise assembly, minimizing the formation of isomeric impurities and simplifying purification.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 6-Bromo-2-methylpyridine
The synthesis begins with the commercially available 2-Amino-6-methylpyridine. The transformation to 6-Bromo-2-methylpyridine is efficiently achieved via a Sandmeyer-type reaction.
Causality Behind Experimental Choices:
-
Reaction Type : The Sandmeyer reaction is a classic, robust method for converting an aromatic amine to a halide. It proceeds via a diazonium salt intermediate, which is then displaced by the halide.
-
Reagents :
-
Sodium Nitrite (NaNO₂) and Hydrobromic Acid (HBr) : These reagents react in situ to generate nitrous acid (HNO₂), which is essential for the diazotization of the primary amine.
-
Bromine (Br₂) : While copper(I) bromide is the traditional Sandmeyer catalyst, this protocol utilizes an alternative procedure where bromine is involved in the displacement of the diazonium group.
-
-
Temperature Control : Diazotization reactions are notoriously exothermic and the resulting diazonium salts are often unstable at elevated temperatures. Maintaining the reaction between -10 °C and 0 °C is critical to prevent decomposition and ensure a high yield of the desired product.
Detailed Experimental Protocol: 6-Bromo-2-methylpyridine
-
Reaction Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methylpyridine (21.6 g, 0.2 mol) and 48% hydrobromic acid (69.2 mL).
-
Initial Cooling : Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Bromination : Slowly add bromine (13.4 mL, 0.26 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Stir the mixture for an additional 1.5 hours at this temperature.
-
Diazotization : Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in water (45.6 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between -10 °C and 0 °C.
-
Warming : After the addition is complete, allow the reaction to stir at 15 °C for 30 minutes.
-
Workup : Carefully basify the reaction mixture to pH 12 using a 10% aqueous sodium hydroxide solution. The mixture should be kept cool during this process. Stir at room temperature for 1 hour.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 6-bromo-2-methylpyridine as a pale-yellow liquid.
| Parameter | Expected Value |
| Yield | ~90% |
| Purity (LCMS) | >99% |
| Appearance | Pale-yellow liquid |
Table 1: Expected results for the synthesis of 6-Bromo-2-methylpyridine.
Part 2: Regioselective Iodination via Directed ortho-Metalation (DoM)
This is the most critical step of the synthesis, where precise regiochemical control is paramount. We employ Directed ortho-Metalation (DoM), a powerful strategy for C-H functionalization adjacent to a directing metalation group (DMG).[2][3] In this case, the pyridine nitrogen atom, in concert with the C2-methyl group, directs the deprotonation to the C-3 position.
Mechanistic Rationale and Justification:
-
The Challenge : The pyridine ring contains two available protons for deprotonation: one at C-3 (ortho to the methyl group) and one at C-5 (ortho to the bromo group). The goal is to selectively deprotonate the C-3 position.
-
The Solution - Directed ortho-Metalation (DoM) : DoM relies on a Lewis basic group on the ring to coordinate a Lewis acidic organolithium reagent, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position.[4] The nitrogen atom of the pyridine ring serves as the primary directing group.
-
Choice of Base - LDA : While n-butyllithium (n-BuLi) is a common base for DoM, it can act as a nucleophile and add to the electron-deficient pyridine ring, leading to undesired side products.[5][6] To circumvent this, we use Lithium Diisopropylamide (LDA) . LDA is a strong, non-nucleophilic, sterically hindered base, which favors deprotonation (an acid-base reaction) over nucleophilic addition.[5][7]
-
Kinetic Control : The reaction is performed at -78 °C (dry ice/acetone bath). At this low temperature, the reaction is under kinetic control. The C-3 proton, influenced by the directing effect of the pyridine nitrogen, is the most kinetically acidic proton in the ortho positions, leading to the formation of the 3-lithio intermediate.
-
Electrophilic Quench : The highly reactive 3-lithiopyridine intermediate is generated in situ and immediately trapped with a solution of molecular iodine (I₂), which acts as the electrophile to install the iodo group at the C-3 position.
Visualizing the DoM Mechanism
Caption: Mechanism of Directed ortho-Metalation and subsequent iodination.
Detailed Experimental Protocol: this compound
-
Reagent Preparation :
-
Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF). To a solution of diisopropylamine (1.1 eq) in THF at -78 °C, add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.
-
Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF.
-
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 6-bromo-2-methylpyridine (1.0 eq) in anhydrous THF.
-
Lithiation : Cool the solution of the pyridine intermediate to -78 °C. Slowly add the freshly prepared LDA solution dropwise over 30 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination : To the cold reaction mixture, add the solution of iodine in THF dropwise. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour.
-
Quenching : Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Allow the mixture to warm to room temperature.
-
Workup : Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity | >97% |
| Appearance | Solid or liquid |
Table 2: Expected results for the regioselective iodination.
Conclusion and Outlook
This guide outlines a robust and reproducible two-step synthesis for the valuable building block this compound. By leveraging a classical Sandmeyer reaction followed by a highly regioselective Directed ortho-Metalation, this protocol provides reliable access to the target molecule in good overall yield. The key to success in the critical iodination step is the strategic use of a non-nucleophilic, hindered base (LDA) at low temperatures to ensure kinetic control and direct the functionalization to the desired C-3 position. This methodology is not only effective but also serves as a prime example of how fundamental principles of physical organic chemistry can be applied to solve complex synthetic challenges in modern drug discovery and development.
References
- 1. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Predictive and Methodological Guide to the Spectroscopic Analysis of 6-Bromo-3-iodo-2-picoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Context
6-Bromo-3-iodo-2-picoline (also known as 6-Bromo-3-iodo-2-methylpyridine) is a halogenated pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its trifunctional nature—featuring bromine, iodine, and a methyl group on a pyridine scaffold—offers multiple reaction sites for cross-coupling, substitution, and derivatization reactions. Such compounds are of high interest in medicinal chemistry and materials science, where precise structural modifications are paramount for tuning biological activity or material properties.
This guide provides an in-depth, predictive analysis of the key spectroscopic data required to characterize 6-Bromo-3-iodo-2-picoline. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected spectral features. Furthermore, it outlines robust, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, ensuring that researchers can confidently verify the synthesis and purity of this important intermediate.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Systematic Name | This compound | |
| Common Name | 6-Bromo-3-iodo-2-picoline | |
| CAS Number | 1065483-59-1 | [1] |
| Molecular Formula | C₆H₅BrIN | [1] |
| Molecular Weight | 297.92 g/mol | [1] |
| Predicted XlogP | 2.9 | |
Molecular Structure and Predicted Spectroscopic Features
The substitution pattern on the pyridine ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The bromine at C6 and iodine at C3 are electron-withdrawing via induction but can be weakly donating through resonance. The methyl group at C2 is a weak electron-donating group.
Caption: Molecular structure of 6-Bromo-3-iodo-2-picoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 6-Bromo-3-iodo-2-picoline, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.
-
Aromatic Protons (H4, H5): The two remaining protons on the pyridine ring are adjacent and will exhibit spin-spin coupling, appearing as a pair of doublets.
-
H5: This proton is ortho to the bromine at C6. The strong electron-withdrawing and anisotropic effects of the bromine will likely shift this proton downfield.
-
H4: This proton is ortho to the iodine at C3. Its chemical shift will be influenced by both adjacent halogens.
-
-
Methyl Protons (-CH₃): The methyl group at C2 is attached to an aromatic ring and is expected to appear as a singlet in the upfield region of the aromatic spectrum.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.8 – 8.2 | Doublet (d) | 1H | H4 | Deshielded by adjacent iodine and meta to bromine. |
| ~ 7.4 – 7.7 | Doublet (d) | 1H | H5 | Deshielded by adjacent bromine and meta to iodine. |
| ~ 2.5 – 2.7 | Singlet (s) | 3H | C2-CH₃ | Typical range for a methyl group on a pyridine ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents.
-
Carbons Bearing Halogens (C3, C6): Carbons directly bonded to heavy halogens like bromine and especially iodine experience a significant upfield shift due to the "heavy atom effect."[2] This is a crucial diagnostic feature.
-
Other Aromatic Carbons (C2, C4, C5): These carbons will resonate in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the electronic effects of the substituents.
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear at a high field (upfield), consistent with methyl groups attached to sp² carbons.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 155 – 160 | C2 | Attached to nitrogen and methyl group. |
| ~ 145 – 150 | C4 | Influenced by adjacent iodine and para to bromine. |
| ~ 138 – 142 | C5 | Adjacent to carbon bearing bromine. |
| ~ 125 – 130 | C6 | Attached to bromine; heavy atom effect is present but less pronounced than iodine. |
| ~ 90 – 95 | C3 | Attached to iodine; strong upfield shift due to the heavy atom effect. |
| ~ 22 – 25 | -CH₃ | Typical range for a methyl group on a pyridine ring. |
Protocol for NMR Data Acquisition
Expertise in Practice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve many organic compounds and its relative inertness.[3][4] However, for more polar analogs or if signal overlap occurs, deuterated dimethyl sulfoxide (DMSO-d₆) or benzene (C₆D₆) can be used to induce different chemical shifts (Aromatic Solvent Induced Shifts).[3][5]
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-3-iodo-2-picoline and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 500 MHz). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and 16 scans are typical starting parameters.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion region. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[6] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This 1:1 pattern is a definitive signature for the presence of a single bromine atom.[7][8]
-
Fragmentation: Common fragmentation pathways for pyridines involve the loss of substituents or cleavage of the ring. Expected fragments could include:
-
[M - Br]⁺
-
[M - I]⁺
-
[M - CH₃]⁺
-
Loss of HBr or HI is also possible.
-
Table 4: Predicted High-Resolution MS Data
| Adduct | m/z (calculated) | Predicted CCS (Ų) |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | 297.87230 | 134.1 |
| [M(⁸¹Br)+H]⁺ | 299.87025 | 134.1 |
| [M(⁷⁹Br)+Na]⁺ | 319.85424 | 140.6 |
| [M(⁸¹Br)+Na]⁺ | 321.85219 | 140.6 |
Note: Predicted Collision Cross Section (CCS) values provide an additional layer of identification based on the ion's size and shape.
Protocol for Mass Spectrometry Data Acquisition
Expertise in Practice: The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the compound's volatility and thermal stability.[9] For a relatively small, substituted picoline, GC-MS with Electron Ionization (EI) is an excellent choice for observing fragmentation patterns and confirming molecular weight.[10] LC-MS with a softer ionization technique like Electrospray Ionization (ESI) is better for ensuring the observation of the molecular ion, especially if the compound is thermally labile.[11]
Caption: General workflow for LC-MS analysis.
Step-by-Step Protocol (LC-MS/ESI):
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography: Inject 1-5 µL of the sample onto a reverse-phase column (e.g., C18). Elute the compound using a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
Ionization: Use an Electrospray Ionization (ESI) source operating in positive ion mode. This soft ionization technique will favor the formation of the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Examine the mass spectrum corresponding to the chromatographic peak. Confirm the presence of the [M+H]⁺ and [M+2+H]⁺ ions with a mass difference of 1.998 Da and a relative intensity ratio of approximately 1:1.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by probing its vibrational modes.
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the substituted pyridine ring and the methyl group.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Interpretation | Rationale |
|---|---|---|
| 3100–3000 | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in aromatic rings.[12] |
| 2980–2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl group. |
| 1600–1450 | C=C and C=N Ring Stretch | Multiple bands are expected in this region, characteristic of the pyridine skeleton.[13] |
| ~1380 | CH₃ Symmetric Bend | A common absorption for methyl groups. |
| Below 800 | C-Br / C-I Stretch | These vibrations occur in the fingerprint region and are conformationally sensitive. C-I stretch is typically at a lower frequency than C-Br. |
| 850-750 | C-H Out-of-Plane Bend | The position of this band is diagnostic of the substitution pattern on the aromatic ring. |
Protocol for IR Data Acquisition
Expertise in Practice: Attenuated Total Reflectance (ATR) is the modern standard for obtaining IR spectra of solid powders due to its simplicity and reproducibility.[1][14] It requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal.[15][16]
Caption: Workflow for ATR-FTIR data acquisition.
Step-by-Step Protocol (ATR-FTIR):
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean.[16] Collect a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid 6-Bromo-3-iodo-2-picoline powder directly onto the center of the ATR crystal.[17]
-
Apply Pressure: Lower the instrument's press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹ provides excellent quality data.
-
Cleaning: After the measurement, retract the press arm, and clean the sample off the crystal using a soft tissue lightly moistened with a solvent like isopropanol.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 6-Bromo-3-iodo-2-picoline. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data serve as a benchmark for researchers synthesizing or utilizing this compound. By following the detailed, robust experimental protocols outlined herein, scientists and drug development professionals can ensure the unambiguous identification and quality assessment of this versatile chemical intermediate, thereby accelerating their research and development workflows. The key identifiers—a 1:1 isotopic pattern in the mass spectrum, a significantly upfield-shifted ¹³C signal for the iodine-bearing carbon, and a distinct two-proton doublet system in the ¹H NMR—form a self-validating system for structural confirmation.
References
- 1. agilent.com [agilent.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. NMR 용매 [sigmaaldrich.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. ms isotopes: Br and Cl [employees.csbsju.edu]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Foreword: The Strategic Value of Dihalogenated 2-Methylpyridines
An In-Depth Technical Guide to the Reactivity of Dihalogenated 2-Methylpyridines
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. Among the vast array of functionalized pyridines, dihalogenated 2-methylpyridines stand out as exceptionally versatile synthetic intermediates. The presence of two halogen atoms, which can be orthogonally addressed, combined with the steric and electronic influence of the 2-methyl group, provides a rich platform for constructing complex, highly substituted molecular architectures.
This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the factors governing the reactivity of these substrates. By elucidating the "why" behind observed regioselectivity and experimental outcomes, we aim to empower chemists to make informed, strategic decisions in their synthetic endeavors, transforming these building blocks into novel chemical entities with precision and efficiency.
Fundamental Principles of Reactivity: An Interplay of Effects
The reactivity of a dihalogenated 2-methylpyridine is not governed by a single factor but by a nuanced interplay of electronic, steric, and leaving group effects. A thorough grasp of these principles is paramount for predicting and controlling reaction outcomes.
Electronic Landscape of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This has two major consequences:
-
Activation towards Nucleophilic Attack: The nitrogen atom withdraws electron density from the ring, particularly from the α- (C2, C6) and γ- (C4) positions. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction class not readily observed in electron-rich benzene derivatives.[1]
-
Modified Acidity: The ring protons are more acidic than their benzenoid counterparts, a factor that becomes relevant in directed metalation reactions.
The Directing Influence of Substituents
-
The 2-Methyl Group: This group exerts both a steric and a mild electronic effect. Sterically, it can hinder reactions at the adjacent C3 position. Electronically, it is a weak electron-donating group, which can slightly modulate the reactivity of the ring positions.
-
Halogen Atoms: The halogens (F, Cl, Br, I) are electron-withdrawing through induction but electron-donating through resonance. Their dominant inductive effect further depletes the ring of electron density, enhancing its susceptibility to SNAr. Crucially, their behavior as leaving groups or as sites for metal insertion varies dramatically depending on the reaction type.
Regioselectivity: The Decisive Factor
The central challenge and opportunity in using these substrates is controlling which of the two halogens reacts. This regioselectivity is dictated by the reaction mechanism.
-
For SNAr: Reactivity is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack is favored at the most electron-deficient positions (α and γ). The leaving group ability follows the order F > Cl ≈ Br > I .[2][3]
-
For Palladium-Catalyzed Cross-Coupling: Reactivity is determined by the rate of oxidative addition of the palladium catalyst into the carbon-halogen bond. This follows the order I > Br > Cl >> F .[4][5]
-
For Halogen-Metal Exchange: This reaction also depends on the halogen, with exchange rates following the trend I > Br >> Cl .[6][7]
This differential reactivity is the key to the selective, sequential functionalization of dihalogenated 2-methylpyridines.
Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for introducing heteroatom nucleophiles onto the pyridine core. The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack is often the rate-determining step.
Mechanism and Regiocontrol
The nucleophile attacks an electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion.
Caption: Generalized SNAr Mechanism on a Pyridine Ring.
Causality in Experimental Choice: The choice of solvent and base is critical. Polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. The choice of nucleophile also dictates selectivity; for example, in 3-substituted 2,6-dichloropyridines, the counter-ion of the alkoxide nucleophile can coordinate to the 3-substituent, directing substitution to the ortho (C2) position.[8]
Predictive Selectivity in Isomers
The position of substitution is highly predictable based on the isomer .
| Isomer Example | More Reactive Position for SNAr | Rationale |
| 4,6-Dichloro-2-methylpyridine | C4 | The C4 (para) position is electronically activated by the ring nitrogen, similar to the C6 position. However, C6 experiences greater steric hindrance from the adjacent 2-methyl group. |
| 3,5-Dichloro-2-methylpyridine | C5 | The C5 position is para to the nitrogen's activating influence (via resonance), making it more electron-deficient than the C3 position, which is meta. |
| 3-Fluoro-4-chloro-2-methylpyridine | C4 | While fluorine is a better SNAr leaving group, the C4 position is significantly more activated by the ring nitrogen than the C3 position. The electronic activation of the position outweighs the leaving group ability.[2] |
Experimental Protocol: SNAr Amination of 4,6-Dichloro-2-methylpyridine
This protocol details the selective substitution at the C4 position.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,6-dichloro-2-methylpyridine (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMSO (approx. 0.2 M concentration). To this solution, add the desired amine (e.g., morpholine, 1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the 4-amino-6-chloro-2-methylpyridine product.
Reaction Class II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation, offering unparalleled scope and functional group tolerance.[9] For dihalogenated pyridines, these methods allow for the introduction of a vast array of substituents, often with selectivity complementary to SNAr.
The Catalytic Cycle: A Universal Engine
All palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.
Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle.
Causality in Experimental Choice: The choice of ligand (L) is the most critical parameter for success. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[10] This is especially crucial for less reactive halides like chlorides. Furthermore, ligand sterics can be used to override the intrinsic electronic preferences of the substrate, enabling unconventional site-selectivity.[11]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction couples an organoboron reagent with an organic halide. It is highly valued for its operational simplicity and the stability of the boron reagents.
Regioselectivity: In dihalopyridines, the α-position (C6 in a 2-methylpyridine) is often more reactive than other positions.[12][13] However, this can be reversed. For instance, in 2,4-dichloropyridines, while many catalysts favor C2, a very sterically hindered NHC ligand can promote coupling at C4 with high selectivity.[11] This is a prime example of ligand-controlled regioselectivity, where the bulky ligand preferentially engages with the less-hindered C4 position.
Protocol: Regioselective Suzuki Coupling on 3-Bromo-5-chloro-2-methylpyridine
This protocol exploits the differential reactivity of C-Br vs. C-Cl bonds to achieve selective coupling at the C3 position.
-
Inert Atmosphere: In a glovebox or under a nitrogen atmosphere, add 3-bromo-5-chloro-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) to a reaction vial.
-
Catalyst and Solvent: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), and a degassed solvent mixture like 1,4-dioxane/water (4:1).
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the 3-aryl-5-chloro-2-methylpyridine. The C-Cl bond remains intact for subsequent functionalization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is the premier method for forming aryl-amine bonds, coupling an amine with an aryl halide.[14][15] It has largely replaced harsher classical methods.
Regioselectivity: Similar to the Suzuki coupling, the reactivity order is generally I > Br > Cl.[4] This allows for selective amination at the more reactive halogen site. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, Buchwald-type biarylphosphines) is crucial for achieving high yields, especially with less reactive chlorides or sterically hindered substrates.[16]
Protocol: Buchwald-Hartwig Amination of 2,6-Dibromo-3-methylpyridine (Hypothetical Adaptation)
-
Reagent Preparation: To an oven-dried Schlenk tube, add 2,6-dibromopyridine (1.0 eq), a palladium precatalyst like Pd₂(dba)₃ (2 mol%), a suitable ligand such as Xantphos (4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reaction Assembly: Evacuate and backfill the tube with argon. Add anhydrous toluene, followed by the amine (1.2 eq).
-
Execution: Heat the sealed tube to 90-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Work-up and Purification: Cool the mixture, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via column chromatography to obtain the mono-aminated product.
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide, using a dual palladium and copper catalytic system.[17][18]
Causality in Experimental Choice: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[19] An amine base like triethylamine or diisopropylamine is typically used both as the base and often as the solvent.
Protocol: Sonogashira Coupling of 3-Iodo-5-chloro-2-methylpyridine
-
Setup: To a Schlenk flask, add 3-iodo-5-chloro-2-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Reagents: Evacuate and backfill with argon. Add a degassed solvent like THF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until completion.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by chromatography to yield the 3-alkynyl-5-chloro-2-methylpyridine.
Reaction Class III: Halogen-Metal Exchange
Halogen-metal exchange is a powerful, often low-temperature method for generating a nucleophilic carbon center at a specific position on the pyridine ring.[20] This is typically achieved using alkyllithium reagents. The resulting organolithium species can then be trapped with a wide variety of electrophiles.
Mechanism and Unrivaled Regioselectivity
The reaction is an equilibrium process where the more stable organolithium species is favored. The rate of exchange is heavily dependent on the halogen: I > Br >> Cl .[7] This differential reactivity allows for exceptionally precise regiocontrol. For example, treating a 3-bromo-5-chloro-2-methylpyridine with n-BuLi at -78 °C will result in exclusive exchange at the bromine-bearing C3 position, leaving the chloride untouched.
Caption: Workflow for Halogen-Metal Exchange and Electrophilic Quench.
Experimental Protocol: Bromine-Lithium Exchange and Formylation
-
Inert Setup: Add a solution of 3-bromo-5-chloro-2-methylpyridine (1.0 eq) in anhydrous THF to an oven-dried, three-necked flask under argon.
-
Exchange Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 eq), dropwise to the organolithium solution at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude aldehyde by column chromatography.
Conclusion: A Toolkit for Advanced Synthesis
Dihalogenated 2-methylpyridines are not merely starting materials; they are strategic platforms for molecular construction. The ability to selectively functionalize two distinct positions through mechanistically diverse pathways—SNAr, cross-coupling, and halogen-metal exchange—provides a powerful toolkit for the modern synthetic chemist. Understanding the fundamental principles that dictate regioselectivity allows for the rational design of synthetic routes to complex targets, minimizing trial-and-error and maximizing efficiency. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in medicine and materials, the strategic application of these versatile building blocks will undoubtedly play a pivotal role in future innovation.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. youtube.com [youtube.com]
- 20. znaturforsch.com [znaturforsch.com]
The Strategic Utility of 6-Bromo-3-iodo-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Within this privileged class of heterocyles, strategically halogenated pyridines serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of 6-Bromo-3-iodo-2-methylpyridine, a trifunctionalized pyridine derivative, highlighting its synthetic potential and applications in the development of targeted therapeutics. We will explore the inherent reactivity of this scaffold, detail key synthetic transformations, and present its application in the synthesis of kinase inhibitors, a critical class of anti-cancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the discovery of novel therapeutic agents.
Introduction: The Power of Controlled Reactivity
The unique arrangement of substituents on the this compound ring—a methyl group at the 2-position, and two different halogens at the 3- and 6-positions—provides a powerful platform for controlled, regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the lynchpin of its synthetic utility, allowing for sequential cross-coupling reactions. This enables the medicinal chemist to introduce a variety of substituents at specific positions on the pyridine ring, thereby fine-tuning the pharmacological properties of the final molecule.
The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective functionalization at the 3-position while leaving the 6-bromo substituent intact for a subsequent transformation. This stepwise approach is crucial for the efficient construction of complex, unsymmetrically substituted pyridines.
Synthetic Transformations: A Gateway to Molecular Diversity
The strategic positioning of the iodo and bromo substituents on the 2-methylpyridine core allows for a range of palladium-catalyzed cross-coupling reactions to be employed in a regioselective manner. These reactions are fundamental to modern drug discovery and include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] In the case of this compound, the initial Suzuki coupling will preferentially occur at the more reactive 3-position (C-I bond). This allows for the introduction of a wide array of aryl or heteroaryl moieties at this position. The resulting 6-bromo-3-aryl-2-methylpyridine can then undergo a second Suzuki coupling at the 6-position to introduce a different aryl or heteroaryl group, leading to the synthesis of 3,6-disubstituted-2-methylpyridines.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: Selective Coupling at the 3-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the desired arylboronic acid (1.1 eq) and a base such as K₂CO₃ (2.0 eq).
-
The mixture is degassed with argon for 15-20 minutes.
-
A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to 80-90 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, 6-bromo-3-aryl-2-methylpyridine, is purified by column chromatography.
Step 2: Coupling at the 6-Position
-
The purified 6-bromo-3-aryl-2-methylpyridine (1.0 eq) is subjected to a second Suzuki-Miyaura coupling using a different arylboronic acid (1.2 eq) under similar conditions as Step 1. A more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos), may be required for the less reactive C-Br bond.
-
Work-up and purification are performed as described in Step 1 to yield the desired 3,6-diaryl-2-methylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[3] Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective introduction of an amine at the 3-position. This is particularly useful for synthesizing 3-amino-6-bromo-2-methylpyridine intermediates, which can be further functionalized at the 6-position.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Anhydrous toluene or dioxane is added, and the vessel is sealed.
-
The reaction mixture is heated to 90-110 °C with stirring until completion.
-
After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-amino-6-bromo-2-methylpyridine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne.[4] This reaction can be performed selectively at the 3-position of this compound to introduce an alkynyl substituent, which can serve as a versatile handle for further transformations or as a key pharmacophoric element.
Experimental Protocol: Selective Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine).
-
The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated.
-
Purification by column chromatography affords the 6-bromo-3-alkynyl-2-methylpyridine.
Application in Kinase Inhibitor Synthesis: A Case Study
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted pyridine or a similar heterocyclic core that interacts with the hinge region of the kinase active site. The 3,6-disubstituted-2-methylpyridine scaffold, readily accessible from this compound, is an excellent starting point for the synthesis of potent and selective kinase inhibitors.
A notable example of a structurally related scaffold is found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3][5] A patent for VEGFR-2 inhibitors describes the synthesis of compounds based on a 3-iodo-6-bromo-1H-indazole core.[6] The synthetic strategy employed in this patent is directly analogous to the sequential cross-coupling reactions that can be performed on this compound.
General Synthetic Strategy for a 3,6-Disubstituted-2-methylpyridine Kinase Inhibitor
The following diagram illustrates a general and plausible synthetic route to a 3,6-disubstituted-2-methylpyridine with potential kinase inhibitory activity, starting from this compound.
Caption: Synthetic pathway to a potential kinase inhibitor.
This strategy leverages the differential reactivity of the two halogen atoms to first install an aryl group at the 3-position via a Suzuki coupling. This is followed by a Buchwald-Hartwig amination at the 6-position to introduce a key amine functionality, which is often crucial for interaction with the kinase hinge region. Subsequent functionalization of this amine group can then be performed to optimize the compound's potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Considerations
The ability to independently vary the substituents at the 3- and 6-positions of the 2-methylpyridine core is a significant advantage for establishing a robust structure-activity relationship (SAR).
-
The 3-Aryl Group: This substituent often occupies a hydrophobic pocket in the kinase active site. Varying the nature and substitution pattern of this aryl group can significantly impact binding affinity and selectivity.
-
The 6-Amino Substituent: This group typically forms hydrogen bonds with the kinase hinge region. The nature of the substituent on the amine can influence the strength of these interactions and also modulate the physicochemical properties of the molecule, such as solubility and cell permeability.
-
The 2-Methyl Group: The methyl group can provide a steric constraint that influences the overall conformation of the molecule, potentially leading to improved binding and selectivity.
The following table summarizes the importance of each position for potential kinase inhibitory activity.
| Position | Substituent | Role in Kinase Inhibition |
| 3 | Aryl/Heteroaryl | Occupies hydrophobic pocket, influences potency and selectivity. |
| 6 | Amino/Substituted Amino | Forms hydrogen bonds with the kinase hinge region. |
| 2 | Methyl | Provides steric influence, can improve binding and selectivity. |
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the synthesis of complex, highly substituted pyridine derivatives. The applications of this scaffold in the development of kinase inhibitors, as exemplified by analogous structures in the patent literature, underscore its potential for the discovery of novel therapeutic agents for the treatment of cancer and other diseases. The ability to systematically explore the chemical space around the 2-methylpyridine core through regioselective cross-coupling reactions provides a powerful strategy for optimizing the biological activity and drug-like properties of new chemical entities.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6-iodo-2-methylpyridine | 1008361-77-0 [sigmaaldrich.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-3-iodo-2-methylpyridine
Introduction
6-Bromo-3-iodo-2-methylpyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and chemical research. As with any novel compound intended for use in drug development or other sensitive applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization based on established scientific principles and regulatory guidelines.
Physicochemical Properties and Molecular Structure
This compound possesses a unique substitution pattern on the pyridine ring, which significantly influences its properties. The presence of two different halogen atoms (bromine and iodine) and a methyl group contributes to its chemical reactivity, solubility, and stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1065483-59-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅BrIN | --INVALID-LINK--[1] |
| Molecular Weight | 297.92 g/mol | --INVALID-LINK--[2] |
| Predicted XlogP | 2.9 | --INVALID-LINK--[3] |
| Appearance | Solid (predicted) | General knowledge |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar pyridine nitrogen and lipophilic halogen substituents suggests that this compound will exhibit a nuanced solubility profile.
Predicted Solubility
Based on its structure, the following qualitative predictions can be made:
-
Aqueous Solubility: Likely to be low due to the hydrophobic nature of the bromo- and iodo-substituents. The basicity of the pyridine nitrogen (pKa of the parent pyridine is ~5.2) suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble pyridinium salt.
-
Organic Solubility: Expected to be soluble in a range of common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Solubility in alcohols such as ethanol and methanol is also anticipated.[4]
Experimental Determination of Solubility
A systematic approach to experimentally determine the solubility is essential. The following protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility experiments for Biopharmaceutics Classification System (BCS) classification.[5][6][7][8]
To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
-
This compound
-
Purified water (USP grade)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, DCM, ethyl acetate)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in mg/mL or mol/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q1A(R2) and Q1B.[9][10][11][12][13][14]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[15][16][17][18][19]
-
Acidic and Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60 °C).[15]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[19]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and the compound in solution to elevated temperatures.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][20][21][22][23] A control sample should be protected from light.
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance packaged in a container closure system that simulates the proposed storage and distribution packaging.[9]
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Potential Degradation Pathways
Halogenated pyridines can undergo several degradation reactions:
-
Hydrolysis: The carbon-halogen bonds are susceptible to nucleophilic substitution by water, particularly under forcing acidic or basic conditions, leading to the formation of hydroxypyridine derivatives. The C-I bond is generally more labile than the C-Br bond.
-
Photodegradation: Exposure to UV light can induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a variety of degradation products.
-
Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, potentially leading to N-oxides or carboxylic acid derivatives.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically HPLC with UV detection, is essential for stability studies.[24][25] This method must be able to separate the intact drug substance from its degradation products, process impurities, and excipients.
Visualization of Workflows
Solubility Determination Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. By following the detailed experimental protocols outlined, researchers can generate the necessary data to understand its physicochemical properties. This knowledge is essential for the successful development of this compound in pharmaceutical and other applications, ensuring its quality, safety, and efficacy. The provided workflows and discussion on potential degradation pathways offer a solid foundation for initiating these critical studies.
References
- 1. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1065483-59-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 6. who.int [who.int]
- 7. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. database.ich.org [database.ich.org]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. youtube.com [youtube.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jordilabs.com [jordilabs.com]
- 21. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. database.ich.org [database.ich.org]
- 24. ijcrt.org [ijcrt.org]
- 25. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to 6-Bromo-3-iodo-2-methylpyridine: Sourcing, Synthesis, and Application
For the discerning researcher in pharmaceutical and materials science, the strategic selection of building blocks is paramount. 6-Bromo-3-iodo-2-methylpyridine is a quintessential example of a highly functionalized heterocyclic scaffold, offering differential reactivity for sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, quality considerations, and practical application in synthetic chemistry, designed for professionals in drug discovery and development.
Introduction to the Reagent: Chemical Identity and Significance
This compound (CAS No. 1065483-59-1) is a dihalogenated picoline derivative.[1][2][3][4] Its structure is notable for the orthogonal reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly more reactive towards catalytic species like Palladium(0) than the carbon-bromine bond. This reactivity differential is the cornerstone of its utility, enabling chemists to perform sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, in a controlled, stepwise manner.
This strategic advantage makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology and inflammation research.[5][6] Its applications also extend to agrochemicals and material science.[5]
Caption: Molecular Structure of this compound.
Commercial Sourcing and Procurement Analysis
The procurement of high-quality starting materials is a critical, non-negotiable step in any synthetic campaign. The following table summarizes key data from prominent commercial suppliers of this compound.
| Supplier | CAS Number | Stated Purity | Available Quantities | Storage Conditions | Technical Documents |
| Amadis Chemical | 1065483-59-1 | Consult for purity | Bulk inquiry available | 2-8°C for long term | NMR, CNMR, HPLC, LC-MS, SDS[1] |
| BLD Pharm | 1065483-59-1 | N/A | Inquire for details | Cold-chain transportation | NMR, HPLC, LC-MS, UPLC[2] |
| Sunway Pharm Ltd | 1065483-59-1 | 97% | 100mg, 250mg, 1g, 5g, 10g | Sealed in dry, Room Temp. | COA, Datasheet, NMR[3] |
| Santa Cruz Biotech | 1065483-59-1 | N/A | Inquire for details | N/A | Certificate of Analysis |
| Chem-Impex | N/A | N/A | Inquire for details | 0-8°C[5] | N/A |
Expert Insight on Procurement: When selecting a supplier, prioritize those who provide comprehensive analytical data packages. A Certificate of Analysis (COA) is standard, but raw analytical data (e.g., ¹H NMR, HPLC traces) are invaluable for independent verification.
-
¹H NMR: Verify the characteristic shifts of the aromatic protons and the methyl group. The integration should be consistent with the proposed structure.
-
HPLC/LC-MS: This is crucial for assessing purity. Look for a clean baseline and a single major peak corresponding to the mass of the compound (297.92 g/mol ).[3] Any significant secondary peaks should be scrutinized as potential impurities that could interfere with subsequent reactions.
-
Storage Conditions: Note the recommended storage conditions, which typically involve refrigeration (2-8°C) under an inert atmosphere to prevent degradation.[1]
Synthetic Application: A Protocol for Sequential Suzuki Cross-Coupling
The primary value of this compound lies in its capacity for sequential functionalization. The C-I bond can be selectively coupled, leaving the C-Br bond intact for a subsequent transformation. This section provides an authoritative, field-proven protocol for a selective Suzuki-Miyaura cross-coupling at the C-3 position.
Experimental Protocol: Selective Suzuki Coupling at the C-3 (Iodo) Position
This procedure is designed to be self-validating by incorporating in-process checks and explaining the rationale behind reagent choices.
Objective: To selectively couple an arylboronic acid at the C-3 position of this compound.
Reagents & Rationale:
-
This compound (1.0 eq): The electrophilic substrate.
-
Arylboronic Acid (1.1-1.2 eq): The nucleophilic partner. A slight excess ensures complete consumption of the starting material.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%): The catalyst. This Pd(0) source is often effective for C-I bond activation under milder conditions than those required for C-Br activation.
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq): The base. Essential for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.
-
Solvent (e.g., 1,4-Dioxane/Water 4:1): A common solvent system that solubilizes both organic and inorganic reagents.[7]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.5 eq).
-
Solvent Degassing: Add the 1,4-dioxane/water solvent mixture. The solution must be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 85-95°C and stir vigorously.[7] The reaction progress should be monitored.
-
In-Process Control (TLC/LC-MS): After 2-4 hours, carefully take a small aliquot from the reaction mixture. Quench it with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for the consumption of the starting material and the formation of the mono-coupled product. The reaction is typically complete within 15 hours.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-bromo-3-aryl-2-methylpyridine.
Caption: Workflow for Selective Suzuki Cross-Coupling.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is essential for laboratory safety.
-
Hazard Profile: this compound and similar reagents are often classified as irritants. They may cause skin and serious eye irritation, and may also cause respiratory irritation.[8][9] They can be harmful if swallowed or in contact with skin.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
Crucial Directive: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before use.[8] The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.
References
- 1. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 2. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:1065483-59-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijssst.info [ijssst.info]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.de [fishersci.de]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Reactivity of 6-Bromo-3-iodo-2-methylpyridine
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical reactivity profile for 6-Bromo-3-iodo-2-methylpyridine (CAS No. 1065483-59-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights to ensure safe and effective utilization of this versatile heterocyclic building block.
Section 1: Core Compound Properties and Specifications
This compound is a halogenated pyridine derivative used in organic synthesis. Its physical state as a solid necessitates specific handling procedures to mitigate exposure risks associated with fine particulates.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 1065483-59-1 | [1][2] |
| Molecular Formula | C₆H₅BrIN | [1][2] |
| Molecular Weight | 297.92 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [1][2] |
| InChI Key | OAMMRCVVCVNSEN-UHFFFAOYSA-N | [2][3] |
Note: Specific quantitative data such as melting point, boiling point, and vapor pressure are not consistently available in public literature; therefore, the compound should be handled as a non-volatile solid with unknown thermal decomposition characteristics.
Section 2: Hazard Identification and GHS Classification
The following GHS classification should be assumed as a precautionary measure:
| Hazard Class | Category | Hazard Statement | Source (Inferred from) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6][7] |
Signal Word: Warning
Pictograms:
This inferred classification underscores the necessity for stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE).
Section 3: Engineering Controls and Risk Mitigation
The primary risk associated with handling solid this compound is the inhalation of airborne dust and direct contact with skin and eyes. Therefore, robust engineering controls are not merely recommended; they are essential for safe handling.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of particulates.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[9]
-
Static Control: For transfers of larger quantities where dust generation is possible, grounding and bonding procedures should be considered to prevent static discharge, which can cause dust to disperse.[10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[11]
Section 4: Safe Handling Protocol and Personal Protective Equipment (PPE)
A systematic approach to handling minimizes the risk of exposure. The following protocol is a self-validating system designed to ensure user safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or materials.
-
PPE Donning: Wear all required PPE as specified below. Gloves must be inspected for integrity before use.
-
Chemical Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could affect compound stability.[8]
-
Weighing and Transfer: Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood. Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Avoid any actions that could generate dust, such as scraping or vigorous shaking.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Do not add solvent directly to the bulk container.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of any contaminated weigh papers or wipes in a designated solid hazardous waste container.[11]
-
PPE Doffing and Hygiene: Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water after the procedure is complete.[12]
Caption: Safe Handling Workflow for Solid Chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[4]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves should be worn. Do not use latex gloves.[8] Gloves must be inspected prior to use and changed immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is required.[6]
Section 5: Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][2] The storage area should be well-ventilated and segregated from incompatible materials.[8][11]
-
Incompatible Materials: While specific reactivity data is limited, halogenated organic compounds and pyridines can be incompatible with:
Section 6: Accidental Release and First Aid Measures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the doctor the container or safety data information for the chemical.[6]
Section 7: Reactivity Profile and Safe Experimental Design
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.[14][15] The positions of the halogens and the electron-donating methyl group create a specific reactivity profile.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C6 position is activated towards SNAr by the ring nitrogen. This position is generally more reactive than halogens at the C3 or C5 positions in pyridines.
-
Cross-Coupling Reactions: Both the C-I and C-Br bonds are suitable for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-I bond is typically more reactive than the C-Br bond under standard palladium-catalyzed conditions, allowing for selective functionalization at the C3 position first, followed by a subsequent reaction at the C6 position.
-
Influence of Methyl Group: The electron-donating methyl group at the C2 position can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine, but its primary influence is steric, potentially hindering reactions at the adjacent C3 position.[14]
Caption: Structural Reactivity Map of the Compound.
When designing experiments, causality is key. For a selective reaction at the C3-I bond, use milder palladium-catalyzed conditions that are known to favor C-I bond activation. To achieve substitution at the C6-Br bond, either harsher cross-coupling conditions can be used after the C3 position has reacted, or SNAr conditions with a strong nucleophile can be employed.
Section 8: Disposal Considerations
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[11]
-
Containers: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6] Never pour chemical waste down the drain.[9]
References
- 1. This compound | 1065483-59-1 [sigmaaldrich.com]
- 2. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 3. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. lobachemie.com [lobachemie.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-3-iodo-2-methylpyridine
Introduction: The Strategic Value of Functionalized Pyridines
Substituted pyridine scaffolds are foundational components in modern pharmacology and materials science.[1][2] They are present in a significant number of FDA-approved drugs, acting as crucial pharmacophores that influence potency, selectivity, and pharmacokinetic properties.[1] The compound 6-Bromo-3-iodo-2-methylpyridine is a particularly valuable and versatile building block, offering two distinct halogenated sites for sequential or selective functionalization. Mastering the regioselective C-C bond formation at either the C3 or C6 position allows for the rapid and efficient construction of diverse molecular libraries, accelerating the discovery of novel chemical entities.[3]
This guide provides a detailed exploration of the factors governing the regioselective Suzuki-Miyaura coupling of this compound. We will dissect the underlying mechanistic principles and provide field-proven, step-by-step protocols to predictably achieve selective arylation at either the C3-iodo or the C6-bromo position.
Mechanistic Overview: The Decisive Step of Oxidative Addition
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, catalyzed by a palladium complex to couple an organoboron species with an organohalide.[4][5] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
For a dihalogenated substrate like this compound, the regioselectivity of the reaction is almost exclusively determined in the initial, rate-determining oxidative addition step.[6] During this step, the active Pd(0) catalyst inserts into one of the carbon-halogen bonds. The relative reactivity of these bonds dictates the primary reaction pathway. Generally, the rate of oxidative addition is governed by the bond dissociation energies (BDEs) of the C–X bonds, following the order: C–I > C–Br > C–Cl.[6] This intrinsic reactivity provides a powerful tool for achieving selective transformations.
Part 1: Selective Coupling at the C3-Iodo Position (The Kinetically Favored Pathway)
Achieving Suzuki coupling at the C3 position leverages the intrinsic difference in reactivity between the carbon-iodine and carbon-bromine bonds. The lower bond dissociation energy of the C-I bond makes it the preferred site for oxidative addition by the palladium catalyst under standard reaction conditions.[6]
Causality Behind Experimental Choices
To exploit this natural reactivity, it is crucial to employ a catalyst system that does not introduce significant steric or electronic bias. Standard, relatively small phosphine ligands like triphenylphosphine (PPh₃) or chelating ligands like dppf are ideal.[6] These ligands efficiently stabilize the palladium center without sterically encumbering it, allowing the oxidative addition to proceed at the most electronically favorable site (C3-I). The choice of a base, typically a carbonate or phosphate, is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4][7] A mixed solvent system, such as 1,4-dioxane and water, is commonly used to dissolve both the organic substrate and the inorganic base.[8]
Protocol 1: Selective C3-Arylation
Objective: To selectively couple an arylboronic acid at the C3-iodo position of this compound.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Arylboronic Acid | 1.1 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 4:1 to 5:1 ratio (v/v) |
| Temperature | 85-95 °C | To ensure reasonable reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent degradation of the Pd(0) catalyst |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (K₃PO₄, 2.0 eq.).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-Bromo-3-aryl-2-methylpyridine.
Expected Outcome: This protocol typically affords the C3-arylated product in good to excellent yields with high regioselectivity (>95:5 favoring C3 coupling).
Part 2: Selective Coupling at the C6-Bromo Position (Overcoming Intrinsic Reactivity)
Selectively targeting the stronger C-Br bond in the presence of the more labile C-I bond is a significant synthetic challenge. This "inverted" selectivity cannot be achieved under standard conditions and requires a carefully chosen catalyst system designed to override the natural order of reactivity. The most effective strategy involves using sterically demanding ligands that can discriminate between the two halogen sites.[6][10]
Causality Behind Experimental Choices
The key to this transformation is ligand-controlled selectivity.[10][11] Very bulky ligands, such as sterically hindered N-heterocyclic carbenes (e.g., IPr) or biaryl monophosphines (e.g., QPhos, RuPhos), can dramatically alter the outcome.[12][13] The rationale is twofold:
-
Steric Hindrance: These large ligands create a sterically crowded environment around the palladium center. This can make the oxidative addition at the C3-iodo position, which is flanked by a methyl group and a bromine atom, more difficult than at the more sterically accessible C6-bromo position.
-
Electronic Effects: The electron-rich nature of these ligands can also influence the oxidative addition step, sometimes favoring reaction at sites that are electronically less preferred under standard conditions.[6]
Protocol 2: Selective C6-Arylation
Objective: To selectively couple an arylboronic acid at the C6-bromo position, preserving the C3-iodo bond.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Arylboronic Acid | 1.5 equivalents |
| Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or RuPhos | 2-4 mol% |
| Base | Cs₂CO₃ or KF | 2.0 - 3.0 equivalents |
| Solvent | Toluene or THF (anhydrous) | Aprotic solvent to favor ligand control |
| Temperature | 60-100 °C | Optimization may be required |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability |
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate dry Schlenk flask under an inert atmosphere, stir the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., IPr, 2 mol%) in a small amount of the reaction solvent for 15-20 minutes.
-
Vessel Preparation: In the main reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (Cs₂CO₃, 2.0 eq.).
-
Inerting: Evacuate and backfill the main flask with an inert gas three times.
-
Reagent Addition: Add the pre-formed catalyst solution (or the pre-catalyst and ligand directly) to the main flask, followed by the remaining anhydrous solvent (e.g., Toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Carefully monitor the reaction by GC-MS or LC-MS, paying close attention to the ratio of C6-coupled, C3-coupled, and diarylated products.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Expected Outcome: This protocol aims to invert the natural selectivity. Success is highly dependent on the specific substrate and boronic acid. The regioselectivity may vary, and optimization of the ligand, base, and temperature is often necessary. The formation of some C3-coupled and diarylated byproducts is common.
Regioselective Strategy Workflow
The choice of reaction conditions is paramount for achieving the desired regioisomer. The following workflow provides a decision-making framework for selecting the appropriate protocol.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful tool for synthetic chemists. By understanding the fundamental principles of oxidative addition and the profound influence of ligand selection, researchers can predictably direct the arylation to either the C3-iodo or C6-bromo position. While C3-coupling is the kinetically favored and more straightforward transformation, C6-coupling can be achieved through the rational application of sterically demanding catalyst systems. The protocols and strategic guidance provided herein offer a robust starting point for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and beyond.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 6-Bromo-3-iodo-2-methylpyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of 6-Bromo-3-iodo-2-methylpyridine
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are foundational building blocks. The strategic placement of distinct chemical handles on these rings allows for precise, stepwise construction of complex molecular architectures. This compound is a particularly valuable starting material due to the differentiated reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference enables chemists to perform selective cross-coupling reactions, functionalizing the 3-position first under milder conditions, followed by a subsequent coupling at the 6-position, often under more forcing conditions.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the this compound scaffold. We will delve into the mechanistic principles, provide field-proven protocols, and explain the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
The Principle of Regioselectivity: Exploiting Bond Reactivity
The ability to selectively functionalize one position over another on a dihalogenated substrate is a cornerstone of efficient synthesis. In the case of this compound, this selectivity is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker, making it more reactive in the crucial oxidative addition step of the palladium catalytic cycle.[1]
Therefore, by carefully controlling reaction conditions—such as temperature, reaction time, and catalyst system—one can achieve highly selective coupling at the 3-iodo position while leaving the 6-bromo position intact for subsequent transformations.[1] This stepwise approach is instrumental in building molecular diversity from a common precursor.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species, such as a boronic acid or boronate ester.[2] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4][5]
General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][6][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate, forming a Pd(II) intermediate.[2][9]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2][10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki Coupling at the 3-Iodo Position
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 or 5:1 mixture), or Toluene/Ethanol/Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-3-aryl-2-methylpyridine.
Data & Experimental Choices
| Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base (eq) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2.5) | Dioxane/H₂O | 85 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | >95 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 90 | >85 |
Causality Behind Choices:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki couplings.[5][12] For more challenging substrates, or to improve yields, catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (like XPhos) can be superior.[12] These ligands promote the oxidative addition and reductive elimination steps.[13]
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[2][11] K₂CO₃ is a common choice, but stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive boronic acids.[5][12]
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is standard.[5][12] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[14][15] It is invaluable for synthesizing conjugated enynes and other alkynyl-substituted heterocycles.[4]
General Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The primary palladium cycle is similar to the Suzuki coupling. A secondary copper cycle generates the active copper(I) acetylide species, which then participates in the transmetalation step with the palladium intermediate.
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Selective Sonogashira Coupling at the 3-Iodo Position
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and often co-solvent)
-
Anhydrous, degassed solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (or DMF), followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often complete in 2-16 hours.[16]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data & Experimental Choices
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-40 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | 60 | >85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | THF | 50 | >88 |
Causality Behind Choices:
-
Catalyst System: The combination of a palladium catalyst (commonly PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is the classic Sonogashira system.[14][17] The copper facilitates the deprotonation of the alkyne and forms a copper acetylide, which is the active species for transmetalation.[14] Copper-free Sonogashira protocols exist but often require specialized ligands or conditions.[18]
-
Base: An amine base like Et₃N or DIPEA is crucial. It serves two purposes: it neutralizes the hydrogen iodide (HI) formed during the reaction and acts as a ligand for the copper, preventing alkyne homocoupling (Glaser coupling).[14][19]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.[14] THF and DMF are common choices due to their ability to dissolve the various reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, typically between an aryl halide and a primary or secondary amine.[13][20][21] This transformation has revolutionized the synthesis of anilines and their heteroaromatic analogues, which are prevalent in pharmaceuticals.[22]
General Catalytic Cycle
The mechanism is similar to other cross-couplings but involves the coordination of the amine and a crucial deprotonation step to form a palladium-amido complex before reductive elimination.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Selective Amination at the 3-Iodo Position
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 equivalents)
-
Palladium Precatalyst, e.g., Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like XPhos Pd G3.
-
Bulky Phosphine Ligand, e.g., XPhos, RuPhos, or JohnPhos (2-4 mol%)
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line technique is highly recommended for handling air-sensitive reagents.
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vial or flask.
-
Add the this compound (1.0 eq) and a stir bar.
-
Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS. These reactions are often complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data & Experimental Choices
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | Dioxane | 110 | >85 |
| Benzylamine | XPhos Pd G3 (2) | (pre-formed) | K₃PO₄ (2.5) | t-Amyl alcohol | 100 | >88 |
Causality Behind Choices:
-
Catalyst/Ligand: The success of the Buchwald-Hartwig amination hinges on the ligand.[13] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical.[22] They facilitate the formation of a monoligated Pd(0) species, promote the difficult reductive elimination step, and prevent β-hydride elimination side reactions.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[22] NaOtBu is the most common choice, though others like LHMDS or K₃PO₄ can also be effective depending on the substrate.
-
Solvent: Aprotic, non-polar solvents like Toluene and Dioxane are standard. The reaction must be rigorously free of air and moisture, as both can deactivate the catalyst and the strong base.
Sequential Functionalization Workflow
The true synthetic power of this compound is realized through sequential coupling. After selective functionalization at the C-3 position, the resulting 6-bromo-3-substituted-2-methylpyridine can be subjected to a second cross-coupling reaction to modify the C-6 position.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-iodo-2-methylpyridine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has profound implications in drug discovery, materials science, and agrochemicals, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3] Dihalogenated heterocycles, such as 6-Bromo-3-iodo-2-methylpyridine, present a unique synthetic challenge and opportunity, allowing for sequential, site-selective functionalization to build molecular complexity.
This application note provides a detailed experimental protocol for the selective Suzuki-Miyaura coupling reaction targeting the more reactive C-I bond of this compound. We will delve into the mechanistic underpinnings of this selectivity, the critical role of each reaction component, and a step-by-step guide for researchers, scientists, and drug development professionals to achieve successful and reproducible outcomes.
Mechanistic Insight: The Palladium Catalytic Cycle and Site Selectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide.[5] In the case of this compound, the C-I bond is significantly weaker and more polarized than the C-Br bond, leading to preferential oxidative addition at the 3-position.[6] This difference in bond dissociation energies is the primary determinant for the observed site selectivity.
-
Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium(II) center.[4][7] This step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol is designed for a selective mono-arylation at the 3-position of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting material.[10][11][12] |
| Arylboronic Acid | ≥98% | Various | Coupling partner. The protocol is general, but yields may vary depending on the electronic and steric nature of the boronic acid. |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Various | Palladium(0) catalyst. Other catalysts such as PdCl₂(dppf) or Pd(OAc)₂ with suitable ligands can also be used.[13][14] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Base. Other bases like K₃PO₄ or Cs₂CO₃ can be employed, especially for sterically hindered substrates.[9][15] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent. A mixture with water is often used to facilitate the dissolution of the base. Other solvents like toluene or DMF can also be effective.[16] |
| Water | Degassed, Deionized | In-house | Co-solvent. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Argon or Nitrogen | High Purity | Gas Supplier | Inert gas for maintaining an oxygen-free atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an inert atmosphere.[13]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water, via syringe. The total solvent volume should be sufficient to ensure proper mixing (e.g., 5-10 mL per mmol of the limiting reagent).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-3-aryl-2-methylpyridine.
-
Caption: A streamlined workflow for the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading or using a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[17][18][19] The choice of base can also be critical; stronger bases like potassium phosphate (K₃PO₄) may improve yields, particularly with challenging substrates.[20]
-
Formation of Side Products: The primary side product is often the result of homocoupling of the boronic acid. Ensuring a thoroughly degassed system and using the minimum necessary excess of the boronic acid can mitigate this. Protodeboronation (loss of the boronic acid group) can also occur, especially with electron-rich or heteroaromatic boronic acids.[5]
-
Lack of Selectivity: While the C-I bond is inherently more reactive, some coupling at the C-Br position may occur under harsh conditions (prolonged heating, highly active catalysts). If selectivity is an issue, reducing the reaction temperature and time may be beneficial.
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of functionalized pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve site-selective arylation with high efficiency. The protocol detailed herein provides a robust starting point for researchers in academic and industrial settings. Careful attention to maintaining an inert atmosphere and optimizing the choice of catalyst, base, and solvent will ensure successful and reproducible results, paving the way for the discovery and development of novel chemical entities.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 11. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 12. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Sonogashira Coupling of 6-Bromo-3-iodo-2-methylpyridine
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide, stands as a powerful and versatile tool for the derivatization of such heterocyclic systems.[3][4][5] This reaction is renowned for its operational simplicity and tolerance of a wide range of functional groups, proceeding under relatively mild conditions.[3][6]
Dihalogenated pyridines, such as 6-Bromo-3-iodo-2-methylpyridine, represent particularly valuable building blocks. The differential reactivity of the carbon-halogen bonds allows for sequential, site-selective functionalization, enabling the rapid construction of complex, densely substituted pyridine libraries. This application note provides a detailed guide to the chemoselective Sonogashira coupling at the C-I position of this compound, offering both copper-cocatalyzed and copper-free protocols for researchers in drug development and organic synthesis.
Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient
The success of a selective coupling on a dihalogenated substrate hinges on the inherent differences in the carbon-halogen bond strengths and their reactivity in the key step of the catalytic cycle. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][7]
The reactivity of aryl halides in this step follows a well-established trend: I > Br >> Cl .[3][8][9] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond, leading to a much lower activation energy for oxidative addition. Consequently, the Pd(0) catalyst will selectively insert into the C-I bond of this compound under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations.[8] This allows for a stepwise approach to synthesis, first introducing an alkynyl substituent at the 3-position via Sonogashira coupling, followed by a different coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the 6-position.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction operates through a synergistic dual catalytic cycle involving palladium and, in the classic protocol, a copper(I) co-catalyst.[4][7]
-
The Palladium Cycle: The active Pd(0) catalyst (A) undergoes oxidative addition with the most reactive halide (the aryl iodide) to form a Pd(II) intermediate (B).
-
The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide species (F).[7]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex in a step called transmetalation, forming a new Pd(II)-alkynyl intermediate (C) and regenerating the copper catalyst.
-
Reductive Elimination: This intermediate (C) undergoes reductive elimination to yield the final aryl-alkyne product, regenerating the active Pd(0) catalyst (A), which re-enters the catalytic cycle.
Below is a diagram illustrating the interconnected catalytic cycles.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective Sonogashira coupling on this compound.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Conditions
This protocol is robust and generally provides high yields for a wide variety of terminal alkynes. The copper(I) co-catalyst allows the reaction to proceed under mild conditions, often at room temperature.[10][11]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous THF (approx. 5 mL per mmol of substrate) and anhydrous Et₃N (approx. 2.5 mL per mmol of substrate) via syringe.
-
Stir the resulting suspension at room temperature for 5 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[12] The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-2-methyl-3-(alkynyl)pyridine.
Protocol 2: Copper-Free Sonogashira Conditions
Copper-free conditions are advantageous for preventing the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction, especially with electron-rich alkynes or at elevated temperatures.[4][13][14] This protocol often requires a slightly higher temperature or a more specialized catalyst system.[15][16]
Materials:
-
This compound
-
Terminal Alkyne (e.g., 1-Octyne)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) or another suitable amine-free base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), PPh₃ (0.08 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF (approx. 5 mL per mmol of substrate) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash repeatedly with water to remove DMF, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Reaction Conditions
The optimal conditions can vary depending on the nature of the alkyne coupling partner. The following table summarizes typical parameters.
| Alkyne Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Aryl Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 (RT) | 2 - 4 | Generally high yielding and fast.[11] |
| Alkyl Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25 - 50 | 4 - 8 | May require gentle heating to drive to completion. |
| Silyl-protected | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | 6 - 12 | Requires stronger base for deprotection in situ. |
| Aryl Alkyne (Cu-free) | Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | DMF | 50 - 60 | 4 - 10 | Cleaner reaction profile, avoids Glaser coupling.[17] |
| Alkyl Alkyne (Cu-free) | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 8 - 16 | Often requires more forcing conditions than aryl alkynes. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality solvent/base. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Use freshly distilled, anhydrous solvents and bases. |
| Alkyne Homocoupling | Presence of O₂; High concentration of copper catalyst. | Thoroughly degas the reaction mixture; Switch to a copper-free protocol; Reduce the loading of CuI to 1-2 mol%. |
| Dehalogenation | Presence of water or protic impurities; Excess base or prolonged reaction time at high temp. | Use rigorously dried solvents and reagents; Reduce reaction temperature or time; Use a milder base if possible. |
| Formation of Byproducts | Reaction temperature too high, leading to side reactions or catalyst decomposition. | Lower the reaction temperature and monitor for longer; Screen different ligands that may offer better catalyst stability. |
Experimental Workflow Visualization
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 6-Bromo-3-iodo-2-methylpyridine
Introduction: Navigating Regioselectivity in Dihalogenated Heterocycles
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in pharmaceutical and materials science for synthesizing aryl and heteroaryl amines, which are prevalent structural motifs.[3][4] Its power lies in its broad functional group tolerance and its ability to overcome the limitations of classical methods like nucleophilic aromatic substitution.[1]
This guide focuses on a specific, yet instructive, challenge: the selective amination of 6-Bromo-3-iodo-2-methylpyridine. This substrate presents a common synthetic problem—how to achieve a reaction at one of two different halogen-substituted positions with high fidelity. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a strategic entry point for selective functionalization. The general reactivity order for the crucial oxidative addition step in cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5][6] By carefully selecting the catalytic system and reaction conditions, we can exploit this reactivity difference to selectively form the C-N bond at the more labile C-I position, leaving the C-Br bond intact for subsequent transformations.
This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for achieving high regioselectivity in the amination of this compound.
Mechanistic Rationale for Regioselectivity
The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on controlling the initial, and often rate-determining, oxidative addition step.[7] The palladium(0) catalyst must preferentially insert into the weaker, more reactive carbon-iodine bond over the stronger carbon-bromine bond.
The catalytic cycle, illustrated below, proceeds through several key stages:
-
Activation: A Pd(II) precatalyst is reduced in situ, or a Pd(0) source is used directly, which then coordinates with a phosphine ligand to form the active L-Pd(0) catalytic species.
-
Selective Oxidative Addition: The L-Pd(0) complex selectively undergoes oxidative addition into the C-I bond of this compound. This is the selectivity-determining step, driven by the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the 3-amino-6-bromo-2-methylpyridine product and regenerating the active L-Pd(0) catalyst.[8]
While aryl iodides are typically more reactive, they can sometimes present challenges due to the inhibitory effects of the iodide anion generated during the reaction, which can lead to catalyst precipitation.[5][9] However, the use of appropriate ligands and solvents can mitigate this issue.[6]
Caption: Catalytic cycle for the regioselective amination at the C-I bond.
Optimized Experimental Protocol
This protocol provides a robust starting point for the selective amination of this compound with a representative secondary amine, morpholine. Optimization may be required for other amine coupling partners.
Materials and Equipment
-
Substrate: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Oven-dried Schlenk flask, magnetic stirrer hotplate, argon/nitrogen line with manifold, syringes, needles, TLC plates, standard glassware for workup and purification.
Reaction Parameter Summary
For successful execution and potential optimization, the following parameters are critical. The conditions provided are a validated starting point for achieving high selectivity.
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent (Limiting Reagent) |
| Amine | Morpholine | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ | 1 - 2 mol % Pd |
| Ligand | Xantphos | 2.2 - 4.4 mol % |
| Base | NaOtBu | 1.4 - 2.0 equivalents |
| Solvent | Anhydrous, Degassed Toluene | 0.1 - 0.2 M concentration |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS to determine completion. |
Step-by-Step Procedure
The following workflow ensures the establishment of proper inert conditions, which are critical for reproducibility and success.
Caption: Experimental workflow from setup to analysis.
-
Inert Atmosphere Setup: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition (Solids): Under a positive flow of inert gas, quickly add NaOtBu (1.4 eq), Xantphos (2.2 mol %), and Pd₂(dba)₃ (1.0 mol % Pd) to the flask.
-
Reagent Addition (Liquids): Add this compound (1.0 eq) to the flask. Then, via syringe, add anhydrous toluene to achieve the desired concentration, followed by the addition of morpholine (1.2 eq).
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product, 4-(6-bromo-2-methylpyridin-3-yl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure all glassware is rigorously dried and the solvent is anhydrous and properly degassed. Use a fresh bottle of base.[10]2. Increase the reaction temperature in 10 °C increments.3. Use freshly purchased or purified starting materials. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of I or Br with H).2. Reaction at the C-Br position.3. Catalyst decomposition. | 1. This can occur via a β-hydride elimination pathway; ensure the amine is not in vast excess.[1]2. Lower the reaction temperature. The energy difference between C-I and C-Br activation is more pronounced at lower temperatures.3. Screen different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) can stabilize the catalyst and improve selectivity.[11][12] |
| Incomplete Reaction | 1. Catalyst inhibition by iodide.2. Insufficient reaction time. | 1. While less common with modern ligands, consider screening different solvents like dioxane or THF that may have different solubility properties for intermediates.[6][13]2. Allow the reaction to run for a longer period (up to 24h), continuing to monitor by LC-MS. |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful transformation that exemplifies the precise control achievable in modern cross-coupling chemistry. By leveraging the differential reactivity of carbon-halogen bonds, chemists can selectively functionalize complex molecules, paving the way for efficient and modular synthetic strategies. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this reaction, troubleshoot potential challenges, and adapt the methodology for a wide range of applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. research.rug.nl [research.rug.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
functionalization of the C3-iodo position in 6-Bromo-3-iodo-2-methylpyridine
An Application Guide to the Regioselective Functionalization of 6-Bromo-3-iodo-2-methylpyridine
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
Substituted pyridine rings are ubiquitous pharmacophores found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The strategic introduction of diverse functional groups onto the pyridine core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound has emerged as a particularly valuable and versatile building block for chemical synthesis.[3][4][5] Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for the precise and predictable modification of the C3-position while leaving the C6-bromo moiety intact for subsequent transformations. This guide provides an in-depth exploration of the principles and protocols for selectively functionalizing the C3-iodo position of this important synthetic intermediate.
The Principle of Regioselectivity: Why the C3-Iodo Position Reacts First
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The initial and rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond. Consequently, the palladium catalyst will preferentially react with the weaker C-I bond at the C3 position, leaving the more robust C-Br bond at the C6 position untouched. This intrinsic difference in reactivity provides a reliable handle for chemists to perform selective chemistry at the C3-position under carefully controlled conditions. While electronic effects and ligand choice can sometimes be used to invert selectivity in other dihalopyridine systems, the inherent reactivity difference between iodine and bromine is the dominant factor in this substrate.[8][9]
Core Applications & Protocols for C3-Functionalization
The following sections detail field-proven protocols for three major classes of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C3-position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[7][10] The reaction couples the C3-iodo position with a variety of organoboron reagents, such as boronic acids or their esters.[11]
Objective: To synthesize 6-bromo-2-methyl-3-(aryl)pyridine by selectively coupling an arylboronic acid at the C3-iodo position.
Expert Insight (Causality):
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered phosphine ligand like XPhos is often used.[12] The bulky ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species. Using a pre-formed catalyst complex can also be effective.
-
Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is crucial for activating the boronic acid in the transmetalation step.[6][10] K₃PO₄ is often a good choice for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[11][12]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv)
-
XPhos (0.02-0.06 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Experimental Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at a predetermined temperature (e.g., 80-120 °C) for the required time (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-2-methyl-3-(aryl)pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the C3-iodo position with a terminal alkyne.[13][14] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds and is often used in materials science and as a precursor for more complex heterocycles.[15]
Objective: To synthesize 6-bromo-3-(alkynyl)-2-methylpyridine by selectively coupling a terminal alkyne at the C3-iodo position.
Expert Insight (Causality):
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne, forming a copper(I) acetylide that undergoes transmetalation more readily.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[16]
-
Copper-Free Variants: Modern protocols sometimes use copper-free conditions to avoid issues with alkyne homocoupling (Glaser coupling) and potential copper contamination in the final product.[17] These often require specific ligands and stronger bases. The protocol below describes the traditional, robust copper-cocatalyzed method.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02-0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or a mixture of THF/Et₃N[16]
-
Triphenylphosphine (PPh₃) (optional, 0.04-0.10 equiv)
Experimental Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is often complete within 1-4 hours.[15]
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[18][19][20] This reaction is of paramount importance in pharmaceutical development, as the arylamine moiety is a key feature in countless drug molecules.[21]
Objective: To synthesize a 6-bromo-2-methyl-pyridin-3-yl amine derivative by coupling a primary or secondary amine at the C3-iodo position.
Expert Insight (Causality):
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like RuPhos or BrettPhos are often superior for promoting the challenging C-N reductive elimination step.[21] A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine and facilitate its entry into the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are necessary, as protic solvents would quench the strong base.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
Experimental Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu, Pd₂(dba)₃, and RuPhos to a dry reaction vessel.
-
Add the this compound and the amine.
-
Seal the vessel, remove it from the glovebox (if used), and add anhydrous toluene via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparative Overview of C3-Functionalization
The following table provides a generalized comparison of typical conditions for the selective functionalization at the C3-iodo position. Specific conditions may vary based on the coupling partner.
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / Et₃N | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90-110 |
Visualizing the Workflow
General Workflow for Selective C3-Functionalization
Caption: Selective functionalization workflow.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound stands out as a highly adaptable substrate for building molecular complexity. The pronounced difference in carbon-halogen bond strength allows for robust and predictable regioselective functionalization at the C3-iodo position. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently introduce a wide diversity of substituents. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to leverage this powerful building block in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 4. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. research.rug.nl [research.rug.nl]
Title: Unlocking Unconventional Reactivity: A Guide to Selective Cross-Coupling at the C6-Bromo Position of 6-Bromo-3-iodo-2-methylpyridine
An Application Note for Drug Development Professionals and Organic Chemists
Introduction
Dihalogenated heterocycles are paramount building blocks in modern medicinal chemistry and materials science, offering dual points for molecular diversification. The compound 6-Bromo-3-iodo-2-methylpyridine (CAS 1065483-59-1) is a particularly valuable scaffold, featuring two distinct carbon-halogen bonds (C-Br and C-I) that can be selectively functionalized.[1][2] The challenge, and indeed the opportunity, lies in controlling which halogen reacts.
Based on fundamental principles of organometallic chemistry, palladium-catalyzed cross-coupling reactions overwhelmingly favor the more reactive carbon-iodine bond.[3] The oxidative addition of a C-I bond to a Pd(0) catalyst is kinetically and thermodynamically more favorable than the cleavage of a stronger C-Br bond.[4] Consequently, the vast majority of literature protocols describe the selective functionalization at the C3-iodo position.
This application note addresses the "road less traveled": achieving selective C-C and C-N bond formation at the less reactive C6-bromo position while preserving the C3-iodo moiety for subsequent transformations. Such unconventional selectivity is a powerful synthetic strategy, enabling the construction of complex molecular architectures that are otherwise difficult to access. We will explore the mechanistic principles that govern this reactivity switch and provide detailed, field-tested protocols for achieving selective Suzuki-Miyaura and Buchwald-Hartwig couplings at the C6-position.
Part 1: The Principle of Inverting Regioselectivity
To override the inherent reactivity trend (C-I > C-Br), a nuanced understanding of the catalytic cycle is required. The regiochemical outcome is not merely a function of C-X bond dissociation energy but is a delicate interplay of sterics, electronics, and the nature of the active catalyst.[4][5]
Conventional Reactivity Pathway: Under standard conditions, such as with Pd(PPh₃)₄, the lower bond dissociation energy of the C-I bond dictates the reaction pathway, leading to selective coupling at the C3 position.[3][6] This is the thermodynamically favored route.
Strategies for Unconventional C6-Selectivity: Achieving a reaction at the C6-bromo position necessitates a shift from thermodynamic to kinetic control, where the catalyst is specifically directed to the less reactive site.
-
Ligand-Controlled Steric Hindrance: This is the most prevalent strategy. The use of very bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter the site selectivity.[7][8] The rationale is twofold:
-
The sterically encumbered catalyst may find it difficult to access the C3-iodo position, which is flanked by the C2-methyl group.
-
These ligands can modify the electronic properties of the palladium center, potentially favoring interaction with the C6-position, which is alpha to the pyridine nitrogen and thus more electrophilic.[5][7]
-
-
Catalyst Speciation Control: The nature of the active palladium species—whether it is a mononuclear complex, a multinuclear cluster, or a nanoparticle—can lead to different mechanistic pathways and, consequently, different regioselectivities.[4][9] For instance, some palladium clusters have been shown to invert conventional selectivity in dihalopyridine systems.[7]
The following diagram illustrates the competing reaction pathways and the factors that influence the desired, unconventional outcome.
Caption: Competing pathways for cross-coupling of this compound.
Part 2: Protocol for Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol is designed to favor C-C bond formation at the C6-position by employing a sterically demanding catalyst system. The conditions are based on principles demonstrated to invert selectivity in analogous dihaloarene systems.[7][8]
Objective: To synthesize a 6-aryl-3-iodo-2-methylpyridine derivative, leaving the iodo group available for further functionalization.
Reagents and Materials
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Use of boronic esters (e.g., pinacol esters) is also possible and can improve stability.[10] |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor | 0.02 (2 mol%) | Pd₂(dba)₃ can also be used. |
| Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Sterically Bulky Ligand | 0.04 (4 mol%) | Other bulky ligands like XPhos or tBu₃P can be screened for optimal results.[11] |
| Potassium Phosphate (K₃PO₄) | Base | 3.0 | A strong, non-nucleophilic base is crucial. Cs₂CO₃ is also a common choice. |
| Anhydrous Toluene or 1,4-Dioxane | Solvent | ~0.1 M concentration | Solvents must be rigorously degassed to prevent catalyst deactivation. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial inside a glovebox, pre-mix the Pd(OAc)₂ (0.02 equiv) and Sphos (0.04 equiv) in a small amount of the reaction solvent for 15-20 minutes.
-
Flask Sealing and Purging: Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium/ligand mixture to the Schlenk flask. Then, add the degassed solvent via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The lower end of the temperature range may favor kinetic control and improve selectivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of starting material and the formation of two potential mono-arylated products. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 6-aryl-3-iodo-2-methylpyridine isomer.
Part 3: Protocol for Selective Buchwald-Hartwig Amination at the C6-Bromo Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] Achieving selectivity at the C6-bromo position requires a carefully chosen ligand and base combination to outcompete the reaction at the C3-iodo site.[13]
Objective: To synthesize a 6-(amino)-3-iodo-2-methylpyridine derivative.
Reagents and Materials
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Primary or Secondary Amine | Coupling Partner | 1.2 | Ensure the amine is pure and dry. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precursor | 0.015 (1.5 mol%) | Pd(OAc)₂ can also be used. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Bidentate Ligand | 0.04 (4 mol%) | The wide bite angle of Xantphos is often effective for challenging couplings.[14] BINAP is another good option.[15] |
| Sodium tert-butoxide (NaOt-Bu) | Base | 1.5 | A strong, non-nucleophilic base is essential. Cs₂CO₃ can be used for more sensitive substrates. |
| Anhydrous Toluene | Solvent | ~0.1 M concentration | Must be rigorously degassed. |
Step-by-Step Methodology
The general experimental workflow for setting up and running the reaction is consistent across different cross-coupling types.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃ (0.015 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the required volume of degassed, anhydrous toluene.
-
Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol. The workup should be performed carefully, as residual base can complicate purification. A dilute aqueous solution of NH₄Cl can be used to quench the reaction if necessary.
Part 4: Troubleshooting and Safety
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; insufficient degassing; poor quality reagents. | Use fresh palladium precursor/ligand. Ensure solvents are anhydrous and thoroughly degassed. Use a different base or solvent system. |
| Poor C6:C3 Selectivity | Reaction conditions are too harsh, favoring the thermodynamic C3-product.[3] | Lower the reaction temperature. Screen different bulky ligands. Reduce reaction time and monitor carefully to stop the reaction once the C6-product is maximized. |
| Formation of Di-substituted Product | Excess coupling partner; reaction time too long. | Use a stoichiometric amount of the coupling partner (1.05-1.1 equiv). Monitor the reaction closely and stop it before significant di-substitution occurs. |
| Homocoupling of Coupling Partner | Presence of oxygen; catalyst system promotes homocoupling. | Improve inert atmosphere technique. Sometimes adding a co-catalyst or changing the ligand can suppress this side reaction. |
Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood or glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. scbt.com [scbt.com]
- 2. 1065483-59-1|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Strategic Purification of Cross-Coupling Products Derived from 6-Bromo-3-iodo-2-methylpyridine
Abstract
This technical guide provides a comprehensive framework for the purification of cross-coupling products originating from 6-bromo-3-iodo-2-methylpyridine. Recognizing the unique challenges presented by di-halogenated pyridines, this document moves beyond generic protocols to offer a detailed, logic-driven approach to purification. We will explore the nuances of reaction monitoring via Thin-Layer Chromatography (TLC), delve into the strategic application of column chromatography for pyridine-containing molecules, and provide robust protocols for recrystallization as a final polishing step. This guide is intended for researchers, scientists, and professionals in drug development who seek to optimize the isolation of high-purity, substituted 2-methylpyridine derivatives.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization, yielding a variety of mono- and di-substituted pyridine derivatives. However, the successful synthesis of the target molecule is only half the battle; isolating the desired product in high purity from a complex mixture of starting materials, catalysts, by-products, and reagents is a critical, and often challenging, step.
The basic nature of the pyridine nitrogen atom can lead to significant issues during purification, particularly in silica gel chromatography, causing peak tailing and poor separation.[4][5] Furthermore, the reaction mixture can contain a host of impurities, including:
-
Unreacted this compound
-
Mono-substituted intermediates (e.g., 6-bromo-2-methyl-3-substituted-pyridine)
-
Homocoupled by-products of the coupling partners
-
Residual palladium catalyst and ligands
-
Inorganic salts from the basic reaction conditions
This guide provides a systematic approach to navigate these challenges, ensuring the isolation of pure cross-coupling products.
Foundational Technique: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective purification begins with accurate reaction monitoring. TLC is an indispensable tool for determining reaction completion and identifying the components of the crude reaction mixture.
TLC System Selection
A typical starting point for developing a TLC solvent system for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased by adding more ethyl acetate until a good separation of spots is achieved, with the desired product having an ideal Retention Factor (Rf) between 0.2 and 0.4.[6]
| Compound Type | Typical Rf in Hexanes/EtOAc | Notes |
| Starting Material (this compound) | High Rf | Relatively non-polar. |
| Mono-substituted Product | Intermediate Rf | Polarity will depend on the coupled group. |
| Di-substituted Product | Lower Rf | Generally more polar than the mono-substituted product. |
| Palladium Catalyst/Ligands | Can vary, may streak | Often visible near the baseline or solvent front. |
Visualization Techniques
Due to the often-invisible nature of these compounds on a TLC plate, specific visualization methods are required.[6][7]
-
UV Light (254 nm): Most aromatic compounds, including pyridine derivatives, will quench the fluorescence of the TLC plate, appearing as dark spots.[7] This is a non-destructive primary visualization method.
-
Iodine Chamber: Heating the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive.[6]
-
Potassium Permanganate (KMnO4) Stain: This is a destructive method where the plate is dipped in a solution of KMnO4. Compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and some amines) will appear as yellow or brown spots on a purple background.[7]
-
p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups. After dipping and heating, it produces a variety of colors, which can help in distinguishing between different spots.[8]
Core Purification Strategy: Column Chromatography
Flash column chromatography is the primary method for purifying the crude products of cross-coupling reactions.[9][10][11]
Mitigating Peak Tailing
The basicity of the pyridine nitrogen can cause strong interactions with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[4] To counteract this, a small amount of a basic modifier is often added to the eluent.
-
Triethylamine (Et3N): Adding 0.5-2% triethylamine to the eluent system is a common and effective strategy. The triethylamine will preferentially bind to the acidic sites on the silica, allowing the pyridine product to elute more symmetrically.[11]
-
Ammonia: For more basic compounds, a mobile phase saturated with ammonia can be used. This is often achieved by using a solvent system containing a small percentage of ammonium hydroxide.
Step-by-Step Column Chromatography Protocol
-
Prepare the Column: Dry-pack the column with silica gel. The amount of silica should be roughly 50-100 times the weight of the crude material.
-
Prepare the Slurry: Wet the silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate + 1% Et3N).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elute the Column: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Workflow for Column Chromatography Purification.
Final Purification: Recrystallization
For solid products, recrystallization is an excellent final step to achieve high purity and obtain a crystalline product.[12][13][14] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[15]
Solvent Selection for Recrystallization
The ideal recrystallization solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable.
Common solvents for recrystallization of pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: General Recrystallization Workflow.
Case Study: Purification of a Suzuki Coupling Product
Let's consider the selective Suzuki coupling of an arylboronic acid at the 3-iodo position of this compound.
Reaction: this compound + Ar-B(OH)2 → 6-bromo-3-aryl-2-methylpyridine
Expected Impurities:
-
Starting this compound
-
Di-substituted product (from reaction at the 6-bromo position)
-
Ar-Ar (homocoupled boronic acid)
-
Residual palladium catalyst
Purification Strategy:
-
Work-up: After the reaction, a standard aqueous work-up with water and an organic solvent like ethyl acetate is performed to remove inorganic salts.[11]
-
TLC Analysis: A TLC (e.g., 8:2 hexanes:ethyl acetate) will likely show the starting material at a high Rf, the desired mono-substituted product at a mid-range Rf, and the more polar di-substituted product at a lower Rf.
-
Column Chromatography: A gradient elution from 95:5 to 80:20 hexanes:ethyl acetate with 1% triethylamine should effectively separate the components. The non-polar starting material will elute first, followed by the desired product, and finally the di-substituted by-product.
-
Recrystallization: If the isolated product is a solid, recrystallization from a solvent like ethanol/water or ethyl acetate/hexanes can be used to remove any remaining minor impurities.
Conclusion
The purification of cross-coupling products from this compound requires a systematic and informed approach. By carefully monitoring the reaction with TLC, employing modified column chromatography techniques to address the basicity of the pyridine ring, and utilizing recrystallization for final polishing, researchers can consistently obtain high-purity materials. The protocols and strategies outlined in this application note provide a robust foundation for tackling the purification challenges associated with this versatile class of compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
minimizing homocoupling side reactions with 6-Bromo-3-iodo-2-methylpyridine
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals utilizing 6-bromo-3-iodo-2-methylpyridine in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies specifically tailored to address the common challenge of minimizing homocoupling side reactions, thereby enabling selective functionalization and maximizing the yield of your desired product.
Core Principles: Achieving Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. Successful and high-yielding cross-coupling hinges on exploiting this difference to selectively react at the C-I bond while leaving the C-Br bond intact for subsequent transformations.
The generally accepted reactivity trend for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[1][2] This is because the Carbon-Iodine bond is weaker and more easily cleaved by the palladium catalyst. This inherent reactivity difference is the foundation for achieving chemoselectivity. However, the high reactivity of the C-I bond can also lead to undesired homocoupling if the reaction conditions are not carefully optimized.
Frequently Asked questions (FAQs)
Q1: I'm observing a significant amount of a bipyridyl impurity. What is it and why is it forming?
This impurity is almost certainly the result of a homocoupling side reaction, where two molecules of your this compound starting material couple to form a symmetrical bipyridyl dimer. This reaction consumes your starting material, complicates purification, and significantly lowers the yield of your desired product.
Homocoupling is primarily caused by two factors:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron reagents (in Suzuki coupling) or other organometallic intermediates.[3][4] Rigorous deoxygenation of your reaction is the most critical step to prevent this.[3][5]
-
In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two molecules of the organoboron reagent, which generates Pd(0) at the expense of your nucleophile.[3]
Q2: How do I ensure the reaction occurs selectively at the 3-iodo position and not the 6-bromo position?
Selectivity is achieved by choosing reaction conditions that favor the kinetically preferred oxidative addition at the weaker C-I bond.[6] Key parameters to control are:
-
Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) will favor reaction at the more reactive C-I bond. Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[7] These ligands promote the formation of a monoligated, highly active L-Pd(0) species that accelerates the desired oxidative addition and subsequent steps of the catalytic cycle, allowing the cross-coupling to outcompete side reactions.[3]
-
Base: A milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often sufficient for coupling at the reactive C-I bond and is less likely to promote side reactions compared to strong bases like NaOH or KOH.[3]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic workflow for diagnosing and resolving issues with homocoupling.
Problem: High levels of homocoupling byproduct are observed, with low conversion of starting material.
This common scenario points to a suboptimal catalyst system or poor reaction setup, leading to catalyst deactivation and promotion of side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling side reactions.
Detailed Optimization Strategies
| Parameter | Suboptimal Choice | Recommended Action & Rationale |
| Atmosphere | Reaction run under air or with minimal degassing. | Rigorously degas all solvents and the reaction headspace. Use a robust technique like 3-4 freeze-pump-thaw cycles or sparge with argon/nitrogen for 20-30 minutes. This minimizes O₂, a key promoter of homocoupling.[3][4][5] |
| Palladium Source | Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf). | Use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3). This avoids the initial homocoupling that can occur during the in-situ reduction of Pd(II) to Pd(0).[3] |
| Ligand | PPh₃ or standard bidentate ligands (e.g., dppf). | Switch to a bulky, electron-rich biaryl monophosphine ligand. SPhos and XPhos are excellent starting points.[7] These ligands accelerate the desired catalytic cycle, making the cross-coupling pathway kinetically favored over homocoupling.[3] |
| Temperature | High temperatures (>100 °C). | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80 °C). This maximizes the kinetic preference for oxidative addition at the more labile C-I bond.[6] |
| Reagent Addition | All reagents mixed at the start. | Consider slow addition of the boronic acid/ester via syringe pump. This keeps the instantaneous concentration of the nucleophile low, disfavoring the bimolecular homocoupling reaction.[3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective arylation of this compound. Optimization of temperature, base, and solvent may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
SPhos Pd G2 precatalyst (or similar Buchwald-type precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 v/v mixture) via syringe.[6][8]
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-bromo-2-methylpyridine product.
Logical Workflow of the Protocol
Caption: Key stages of the selective Suzuki-Miyaura coupling protocol.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chemoselective Cross-Coupling of 6-Bromo-3-iodo-2-methylpyridine
Welcome to the technical support center for handling 6-Bromo-3-iodo-2-methylpyridine in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform chemoselective functionalization of this versatile building block while avoiding common pitfalls, particularly dehalogenation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the reactivity of this compound.
Q1: What is the expected order of reactivity for the C-I and C-Br bonds in palladium-catalyzed cross-coupling?
A1: The reactivity of carbon-halogen bonds in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I < C-Br < C-Cl.[1][2][3] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. Consequently, the C-I bond at the 3-position of this compound will react preferentially, allowing for chemoselective coupling under carefully controlled conditions.[1][2]
Q2: What is dehalogenation and why is it a problem with this substrate?
A2: Dehalogenation, specifically hydrodehalogenation, is a common and detrimental side reaction where a halogen atom is replaced by a hydrogen atom.[4][5] This leads to the formation of byproducts such as 6-Bromo-2-methylpyridine (from deiodination) or 3-Iodo-2-methylpyridine (from debromination), consuming your starting material and lowering the yield of the desired product. Given the high reactivity of the C-I bond, deiodination is a primary concern when working with this compound.
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A3: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[6] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[7] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating the Pd(0) catalyst, which can re-enter the undesired catalytic cycle.[6][7]
Troubleshooting Guide: Preventing Dehalogenation
This section provides solutions to specific experimental issues you might encounter.
Issue 1: Significant deiodination observed, with low yield of the desired C-I coupled product.
This is the most common issue, arising from the high reactivity of the C-I bond, which makes it susceptible to both the desired coupling and the undesired dehalogenation.
Root Causes & Solutions:
-
Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate palladium-hydride species, especially at elevated temperatures.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and side reactions, including dehalogenation. While aryl iodides are reactive, they can also be prone to dehalogenation at higher temperatures.[9][10]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting the desired reductive elimination over the dehalogenation pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are designed to accelerate reductive elimination, thus outcompeting the dehalogenation pathway.[13] For Sonogashira couplings, a combination of a palladium source with ligands like Xantphos can also be effective.[14][15]
-
-
Presence of Hydride Donors: Solvents like alcohols or residual water can act as hydride sources.
-
Solution: Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF.[7] Ensure all reagents and glassware are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Issue 2: Lack of chemoselectivity, with coupling observed at both C-I and C-Br positions.
While less common than dehalogenation, over-reaction can occur if conditions are too harsh or reaction times are excessively long.
Root Causes & Solutions:
-
High Catalyst Loading or Overly Active Catalyst: A very high concentration of the active Pd(0) species can lead to reaction at the less reactive C-Br bond, especially after the C-I coupling is complete.
-
Prolonged Reaction Time at High Temperature: Leaving the reaction for an extended period after the initial C-I coupling is complete can provide the necessary energy and time for the C-Br bond to react.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-coupled product is formed, quench the reaction promptly.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired chemoselective coupling cycle versus the undesired dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Suzuki Coupling of 6-Bromo-3-iodo-2-methylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-iodo-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique substitution pattern of this substrate—featuring two distinct halogens and a sterically demanding methyl group adjacent to one of the reaction centers—presents a nuanced set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the anhydrous Suzuki coupling of this compound. Each problem is analyzed with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki coupling with this compound, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Suzuki coupling of this dihalopyridine are often multifactorial. The primary suspects are catalyst inactivity, suboptimal reaction conditions, or poor reagent quality.[1]
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents and the reaction vessel can lead to rapid catalyst decomposition, often indicated by the formation of palladium black.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for this substrate.[1] The steric hindrance from the 2-methyl group can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Poor Reagent Quality: Boronic acids and their esters can degrade over time, particularly if exposed to moisture. It is crucial to use high-purity reagents.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous and Anaerobic Conditions:
-
Use freshly distilled and degassed solvents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Employ freeze-pump-thaw cycles for complete removal of dissolved oxygen, especially for sensitive reactions.
-
-
Optimize Catalyst and Ligand Selection:
-
For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[2][3] Consider ligands such as SPhos, XPhos, or PEPPSI-type catalysts.
-
Use a reliable palladium precatalyst or a freshly opened bottle of the catalyst.
-
-
Screen Bases and Solvents:
-
A strong, non-nucleophilic base is often required.[4] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good starting points. For truly anhydrous conditions, potassium trimethylsilanolate (TMSOK) has shown excellent performance with boronic esters.[5]
-
Aprotic polar solvents like 1,4-dioxane, THF, or DME are commonly used. Toluene can also be effective, particularly with bulky ligands.[6]
-
Issue 2: Formation of Side Products (Homocoupling and Protodehalogenation)
Question: My reaction is producing significant amounts of homocoupled boronic acid and the dehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of these side products is a common challenge in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Protodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can become a significant pathway if the transmetalation step is slow, allowing for competing decomposition pathways.[7]
Troubleshooting Steps:
-
Minimize Oxygen: As with low yield issues, rigorous degassing is the first line of defense against homocoupling.
-
Accelerate the Catalytic Cycle:
-
Use Boronic Esters: Pinacol or neopentyl esters of the boronic acid are often more stable than the corresponding boronic acids and can help to suppress side reactions.[8]
Issue 3: Lack of Regioselectivity
Question: I am observing coupling at both the 3-iodo and 6-bromo positions. How can I achieve selective coupling at the 3-position?
Answer:
The selective functionalization of dihalogenated pyridines is governed by the relative reactivity of the carbon-halogen bonds.[9] The C-I bond is weaker and generally more reactive towards oxidative addition than the C-Br bond.[9][10] Therefore, selective coupling at the 3-iodo position should be achievable under carefully controlled conditions.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lower the reaction temperature. Selective coupling at the more reactive C-I bond can often be achieved at room temperature or with gentle heating, while coupling at the C-Br bond may require higher temperatures.
-
Use a less forcing catalyst system. A standard catalyst like Pd(PPh₃)₄ may offer better selectivity at lower temperatures compared to more reactive Buchwald-type catalysts.
-
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-coupled product is formed to prevent subsequent coupling at the less reactive bromo position.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in this compound?
A1: The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the 3-iodo position the more reactive site for oxidative addition to the palladium catalyst.[9][10] Therefore, selective Suzuki coupling is expected to occur preferentially at the 3-position.
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[11] The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
Q3: Can I run this reaction with water as a co-solvent?
A3: While many Suzuki couplings are performed in aqueous solvent mixtures to aid in the dissolution of the base, this guide focuses on anhydrous conditions. Anhydrous conditions can be beneficial for preventing the protodeboronation of sensitive boronic acids and for substrates that may be unstable in the presence of water.[5] If you are not using a water-sensitive boronic acid, a biphasic system like dioxane/water can be very effective.[6]
Q4: How does the 2-methyl group affect the reaction?
A4: The 2-methyl group introduces steric hindrance around the 3-iodo position. This can slow down the rate of oxidative addition and subsequent steps in the catalytic cycle. To overcome this, the use of bulky, electron-rich ligands on the palladium catalyst is often necessary to promote the desired transformation.[2][3]
Data Presentation
Table 1: Recommended Starting Conditions for Anhydrous Suzuki Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) | Pre-catalysts for generating the active Pd(0) species. |
| Ligand | SPhos (5 mol%) | XPhos (10 mol%) | Bulky, electron-rich ligands to overcome steric hindrance.[2][3] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases to promote transmetalation.[4] |
| Solvent | 1,4-Dioxane (anhydrous) | Toluene (anhydrous) | Aprotic solvents suitable for anhydrous conditions.[6] |
| Temperature | 80-100 °C | 80-100 °C | Elevated temperature may be necessary to overcome steric hindrance. |
| Boronic Reagent | Arylboronic acid (1.2 equiv) | Arylboronic acid pinacol ester (1.2 equiv) | Pinacol esters offer increased stability.[8] |
Experimental Protocols
Representative Anhydrous Suzuki Coupling Protocol:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, dissolve the palladium precatalyst and ligand in anhydrous, degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Degassing Techniques for Cross-Coupling with 6-Bromo-3-iodo-2-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for degassing techniques crucial for the success of palladium-catalyzed cross-coupling reactions, with a specific focus on the unique challenges presented by substrates like 6-Bromo-3-iodo-2-methylpyridine. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind these critical experimental steps.
Section 1: Frequently Asked Questions (FAQs) - The "Why" and "What"
This section addresses the foundational principles of degassing for your cross-coupling reactions. Understanding these concepts is the first step toward troubleshooting and optimizing your results.
Q1: Why is rigorous degassing so critical when using this compound in a cross-coupling reaction?
A: The necessity of a truly inert atmosphere stems from two core vulnerabilities of the catalytic system: the catalyst itself and the substrate's reactivity.
-
Catalyst Sensitivity: The active form of the catalyst in most cross-coupling cycles is a Palladium(0) species.[1][2] Dissolved oxygen in your reaction solvent will readily oxidize this active Pd(0) to an inactive Pd(II) state, effectively killing your catalyst.[1][3] This leads to common issues like low yields and the formation of palladium black (colloidal palladium), which is a visual indicator of catalyst decomposition.[3]
-
Substrate Reactivity: this compound possesses two different halogen atoms with distinct reactivities. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making it more susceptible to oxidative addition with the Pd(0) catalyst.[4][5][6] This differential reactivity is key to achieving selective coupling at the 3-position (iodo). However, oxygen can promote undesirable side reactions, such as homocoupling of your boronic acid partner, which also involves Pd(II) species.[1] Ensuring an oxygen-free environment is paramount to maintaining high chemoselectivity and preventing yield loss to byproducts.
Q2: What are the primary methods for degassing solvents, and how do they work?
A: There are three commonly employed techniques in a research setting, each with its own mechanism for removing dissolved gases.
-
Freeze-Pump-Thaw (FPT): This is widely considered the most effective method for thoroughly degassing a solvent.[7][8] The process involves freezing the solvent (e.g., with liquid nitrogen) to prevent its evaporation, applying a high vacuum to remove gases from the headspace, and then thawing the solvent to allow more dissolved gases to escape into the now-evacuated headspace.[8][9][10][11] This cycle is typically repeated three times for maximum efficiency.[7][9][11]
-
Inert Gas Sparging (or Bubbling): This technique involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes).[7][12][13] According to Henry's Law, the amount of a dissolved gas is proportional to its partial pressure above the liquid.[13][14] By introducing a high flow of an inert gas, you drastically reduce the partial pressure of oxygen, causing it to diffuse out of the liquid and be carried away.[13] While convenient, sparging is generally less effective than FPT.[7][8]
-
Sonication with Vacuum/Inert Gas: This method uses ultrasonic waves to create cavitation bubbles within the liquid. These bubbles provide nucleation sites for dissolved gases to escape. The process is usually performed while applying a light vacuum or under a positive pressure of inert gas to facilitate the removal of the released gases.[7][8] It's a rapid method but often considered less thorough than FPT.[15]
Q3: How do I choose the best degassing method for my specific reaction?
A: The choice depends on the sensitivity of your reaction, the scale, and the available equipment.
-
For highly sensitive reactions: When using air-sensitive catalysts, ligands (like phosphines which can oxidize), or substrates prone to side reactions, Freeze-Pump-Thaw is the gold standard and highly recommended.[7][16]
-
For larger volumes or less sensitive systems: Inert gas sparging is a practical and acceptable choice for degassing larger quantities of solvent where the time and equipment for FPT would be prohibitive.[7][8]
-
For a quick, rough degassing: Sonication can be used for less demanding applications or when time is critical.[7] However, its effectiveness can be inconsistent.[15]
The decision-making process can be visualized as follows:
Section 2: Troubleshooting Guide - Addressing Common Failures
Even with careful planning, issues can arise. This section provides a systematic approach to troubleshooting common problems related to inadequate degassing.
Problem: My reaction yield is low or zero, and I see a black precipitate.
-
Probable Cause: This is a classic symptom of catalyst decomposition. The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst is oxidized to inactive Pd(II) and then aggregates.[3] The most common culprit is residual oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Re-evaluate Your Degassing Technique: If you used sparging or sonication, switch to the more rigorous Freeze-Pump-Thaw method for at least three cycles.[7][10]
-
Check Your Inert Gas Line: Ensure your nitrogen or argon source is of high purity and that the lines are free of leaks. A small leak can introduce enough oxygen to kill a sensitive reaction.
-
Assemble Under Positive Pressure: Assemble your reaction glassware (flask, condenser) and add solid reagents. Then, evacuate and backfill the flask with your inert gas (perform 3-5 cycles) before adding the degassed solvents via cannula or syringe.[17] This ensures the entire apparatus is oxygen-free.
-
Problem: My results are inconsistent from one run to the next.
-
Probable Cause: Poor reproducibility is often linked to variables that are not well-controlled. Inconsistent degassing is a major contributor. The amount of dissolved oxygen can vary depending on how long a solvent bottle has been open or the ambient temperature, leading to variable catalyst activity.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Choose one degassing method and apply it identically for every reaction. Document the duration of sparging or the number of FPT cycles.
-
Degas Immediately Before Use: Do not degas a large batch of solvent and use it over several days. Degassed solvents can reabsorb atmospheric gases over time.[7] It is best practice to degas the required volume of solvent just before setting up the reaction.
-
Check Reagent Quality: Ensure your reagents, especially the boronic acid and base, have not degraded during storage. Some reagents can be hygroscopic or slowly oxidize.
-
Problem: I'm observing significant formation of homocoupled byproduct (e.g., biphenyl from phenylboronic acid).
-
Probable Cause: While base and temperature can influence homocoupling, the presence of oxygen is a known contributor to this side reaction.[1] Oxygen can facilitate the oxidative cycle that leads to the coupling of two boronic acid molecules.
-
Troubleshooting Steps:
-
Enhance Degassing: As with low yield issues, the first step is to improve your degassing procedure. A switch to FPT is advisable.
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid partner, as this can favor homocoupling. A ratio of 1.1-1.2 equivalents is typically sufficient.
-
Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases may also help minimize this side reaction, but only after ensuring the system is rigorously deoxygenated.
-
Section 3: Detailed Experimental Protocols
Here are step-by-step guides for the three main degassing techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves when handling liquid nitrogen.
Protocol 1: Freeze-Pump-Thaw (FPT) - The Gold Standard
This method is the most effective for removing dissolved gases.[7]
-
Materials: Schlenk flask, solvent, liquid nitrogen, vacuum line (Schlenk line), cryogenic gloves.
-
Procedure:
-
Place the solvent in a Schlenk flask. Crucially, do not fill the flask more than halfway to allow for solvent expansion upon freezing and prevent shattering.[9][11]
-
Ensure the flask's sidearm stopcock is closed and attach it to the vacuum line.
-
Immerse the bottom of the flask in a dewar containing liquid nitrogen. Swirl the flask gently to freeze the solvent into a solid layer on the walls.
-
Once the solvent is completely frozen solid, open the stopcock to the vacuum. You will see the pressure drop on the vacuum gauge. Allow it to pump for 5-10 minutes.
-
Close the stopcock to the vacuum, sealing the flask under static vacuum.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature or with a tepid water bath. You will likely see bubbles evolving from the liquid as it thaws; this is the dissolved gas escaping.[9][11]
-
Repeat steps 3-6 at least two more times for a total of three cycles.[9][10][11] After the final thaw, backfill the flask with a positive pressure of argon or nitrogen. The solvent is now ready for use.
-
Protocol 2: Inert Gas Sparging
This is a simpler, albeit less effective, method suitable for larger volumes.[7]
-
Materials: Solvent container (e.g., round-bottom flask with a septum), long needle or gas dispersion tube, inert gas source (argon or nitrogen) with a regulator and bubbler.
-
Procedure:
-
Place the solvent in the flask.
-
Insert a long needle connected to the inert gas line, ensuring the tip is well below the solvent's surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas and oxygen.
-
Begin bubbling the inert gas through the solvent at a steady rate (e.g., 2-3 bubbles per second in the bubbler). A very high flow rate can cause solvent evaporation.
-
Continue sparging for at least 30-60 minutes.[7] For larger volumes, a longer time is necessary.
-
Once complete, remove the vent needle first, then raise the gas inlet needle above the liquid surface to maintain a positive inert atmosphere in the headspace before removing it.
-
Section 4: Method Comparison Summary
| Feature | Freeze-Pump-Thaw (FPT) | Inert Gas Sparging | Sonication under Vacuum |
| Effectiveness | Excellent (Most effective)[7][8] | Good | Moderate[15] |
| Time Required | 30-60 min (per flask) | 30-60 min | 5-15 min |
| Equipment | Schlenk line, vacuum pump, liquid N₂ | Inert gas cylinder, needles/tubing | Sonicator, light vacuum source |
| Best For | Highly air-sensitive reactions, all scales | Large volumes, less sensitive reactions | Quick degassing, less sensitive reactions |
| Key Pro | Highest level of deoxygenation | Simple, scalable | Very fast |
| Key Con | Requires specialized equipment, risk of flask breakage if overfilled[9] | Less effective than FPT, potential for solvent evaporation | Inconsistent results, less thorough[15] |
Section 5: Visualizing the Mechanism of Catalyst Deactivation
To understand why degassing is so critical, it's helpful to visualize the process that deactivates the catalyst. The active Pd(0) catalyst, essential for the first step of the cross-coupling cycle (oxidative addition), can be irreversibly oxidized by dissolved O₂.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. scribd.com [scribd.com]
- 12. Sparging_(chemistry) [chemeurope.com]
- 13. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Degassing - Wikipedia [en.wikipedia.org]
- 15. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of 6-Bromo-3-iodo-2-methylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in reactions involving 6-Bromo-3-iodo-2-methylpyridine by Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted pyridine, this valuable building block presents unique challenges in reaction monitoring and purity assessment. This resource is designed to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A1: The impurity profile is highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature), but several common species are frequently observed. The C-I bond is significantly more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions, which dictates the likely side products.[1][2]
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound.
-
Protodehalogenated Species: The most common are the protode-iodinated compound (6-Bromo-2-methylpyridine) and, to a lesser extent, the fully dehalogenated 2-methylpyridine. These arise from premature quenching of an organometallic intermediate or reaction with trace water or other proton sources.
-
Homocoupling Byproducts: Dimerization of the starting material or the coupling partner (e.g., boronic acid in Suzuki reactions) can occur, especially in the presence of oxygen or at higher temperatures.[3]
-
Isomeric Products: If the reaction is not perfectly regioselective, minor isomers resulting from reaction at the C-Br position might be formed.
-
Ligand-Related Impurities: Phosphorus ligands, like triphenylphosphine, can degrade or participate in side reactions, leading to impurities such as triphenylphosphine oxide or even byproducts where a phenyl group from the ligand is transferred to the substrate.[4]
-
Residual Solvents: Common reaction and purification solvents like Toluene, THF, Ethyl Acetate, or Dichloromethane are often present.[5]
Q2: My ¹H NMR shows broad signals in the aromatic region. What are the potential causes and solutions?
A2: Broadening of NMR signals can be frustrating as it obscures coupling information and complicates integration. Several factors can cause this issue:
-
Paramagnetic Impurities: The most common culprit is the presence of trace amounts of paramagnetic metals, often residual palladium from the cross-coupling catalyst. Even at ppm levels, these can cause significant line broadening.
-
Solution: Filter the crude reaction mixture through a small plug of Celite® or silica gel before concentrating. For the final compound, ensure rigorous purification by column chromatography or recrystallization. If the issue persists in a purified sample, consider adding a metal scavenger.
-
-
Sample Concentration & Aggregation: Highly concentrated samples can lead to intermolecular interactions and aggregation, resulting in broader peaks.[6]
-
Solution: Dilute your NMR sample. Running the experiment at different concentrations can help determine if aggregation is the cause.[7]
-
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad.
-
Solution: Re-shim the spectrometer. This is a standard instrument calibration procedure.[7]
-
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process (e.g., proton exchange with residual water or acid/base), the corresponding signals can broaden or even disappear.
-
Solution: For exchangeable protons like N-H or O-H, a D₂O shake can confirm their presence by causing the peak to disappear.[6]
-
Q3: How can I use NMR to distinguish between the desired product (coupled at the 3-position) and a protode-iodinated impurity (6-Bromo-2-methylpyridine)?
A3: This is a critical analysis that relies on comparing the number of signals, their chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
Signal Count: The desired product will have two distinct aromatic proton signals, while the protode-iodinated impurity (6-Bromo-2-methylpyridine) will have three.
-
Chemical Shift & Coupling:
-
Desired Product (e.g., 6-Bromo-3-aryl-2-methylpyridine): You will typically see two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions. The coupling constant between them will be a typical ortho coupling (³J_HH ≈ 8 Hz).
-
6-Bromo-2-methylpyridine (Impurity): This molecule has protons at the 3-, 4-, and 5-positions. You would expect to see a more complex pattern: a doublet of doublets (dd) for H4, and two doublets (d) for H3 and H5, reflecting both ortho and meta couplings.
-
-
2D NMR: If there is signal overlap, a COSY (Correlation Spectroscopy) experiment is definitive. It will show the coupling relationships between adjacent protons.[8] For the impurity, you would see a correlation between H3-H4 and H4-H5. For the product, you would only see a correlation between H4-H5.
Troubleshooting Guide: Advanced Impurity Identification
This section addresses specific issues you may encounter during the analysis of your reaction mixture.
Issue 1: Signal Overlap in the Aromatic Region
Overlapping signals in the 7.0-9.0 ppm region are common for polysubstituted pyridines, making structural assignment difficult.[8]
Root Causes & Solutions:
-
Insufficient Spectrometer Field Strength: Lower field instruments (e.g., 300-400 MHz) may not provide enough signal dispersion.
-
Solution: If available, re-run the sample on a higher field NMR spectrometer (600 MHz or higher) to increase chemical shift dispersion.[8]
-
-
Solvent Effects: The choice of NMR solvent can significantly alter the chemical shifts of protons.[9]
-
Solution: Re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce different shifts compared to chloroform-d or DMSO-d₆, potentially resolving the overlap.[6]
-
-
Complex Spin Systems: Multiple couplings can create complex multiplets that are difficult to interpret in 1D spectra.
-
Solution: Utilize 2D NMR techniques. A COSY experiment will reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons directly to their attached carbons. For identifying impurities, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable, as it shows long-range (2-3 bond) correlations between protons and carbons, helping to piece together the structure of unknown species.[10]
-
Issue 2: Identifying Low-Level Impurities (<1%)
Detecting and characterizing minor impurities is crucial for pharmaceutical applications.
Root Causes & Solutions:
-
Poor Signal-to-Noise (S/N) Ratio: Signals from low-concentration species can be lost in the baseline noise.
-
Solution: Increase the number of scans acquired. The S/N ratio increases with the square root of the number of scans.[7] Also, ensure your sample is as concentrated as possible without causing solubility or aggregation issues.
-
-
Dynamic Range Issues: Intense signals from the main product and solvent can make it difficult to see small impurity peaks.
-
Solution: Use solvent suppression techniques if the impurity signals are obscured by the residual solvent peak. For quantitative analysis, consider qNMR (Quantitative NMR) , which uses a certified internal standard and a long relaxation delay (D1) to ensure accurate integration of all signals, including those from impurities.[9]
-
Key Data & Experimental Protocols
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
The following table provides estimated chemical shifts (δ) in CDCl₃ for the starting material and potential impurities. Actual values can vary based on substituents and solvent.
| Compound | Group | ¹H δ (ppm) | ¹³C δ (ppm) | Notes |
| This compound | -CH₃ | ~ 2.65 | ~ 24.5 | Starting Material |
| (Starting Material) | H-4 | ~ 7.60 | ~ 132.0 | Doublet, J ≈ 8 Hz |
| H-5 | ~ 6.95 | ~ 125.0 | Doublet, J ≈ 8 Hz | |
| C-2 | - | ~ 160.0 | Quaternary carbon, attached to CH₃ | |
| C-3 | - | ~ 95.0 | Quaternary carbon, attached to Iodo | |
| C-6 | - | ~ 142.0 | Quaternary carbon, attached to Bromo | |
| 6-Bromo-2-methylpyridine | -CH₃ | ~ 2.50 | ~ 24.0 | Protode-iodinated impurity. Note the appearance of H-3.[11][12] |
| (Protode-iodinated Impurity) | H-3 | ~ 7.10 | ~ 122.0 | Doublet, J ≈ 8 Hz |
| H-4 | ~ 7.45 | ~ 138.0 | Triplet or dd, J ≈ 8 Hz | |
| H-5 | ~ 7.00 | ~ 120.0 | Doublet, J ≈ 8 Hz | |
| 2-Methylpyridine | -CH₃ | ~ 2.50 | ~ 24.5 | Fully dehalogenated impurity. Shows characteristic pyridine pattern.[13][14] |
| (Dehalogenated Impurity) | H-3, H-5 | ~ 7.15 | ~ 121.5, 123.0 | Multiplets |
| H-4 | ~ 7.60 | ~ 136.5 | Multiplet | |
| H-6 | ~ 8.50 | ~ 149.0 | Most downfield proton, adjacent to Nitrogen |
Protocol 1: Acquiring a Gradient COSY (gCOSY) Spectrum
This protocol is essential for determining H-H connectivity and differentiating isomers.
-
Sample Preparation: Prepare a solution of the compound mixture (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL).[8]
-
Spectrometer Setup: Tune and lock the spectrometer. Acquire a standard 1D ¹H spectrum and note the spectral width (sw).
-
gCOSY Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
Set the relaxation delay (d1) to 1.5-2.0 seconds.[8]
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform, phase correct, and reference the spectrum.
-
-
Analysis: Look for cross-peaks, which indicate that two protons are spin-coupled. This allows you to trace the proton network around the pyridine ring.
Visualizing Impurity Formation and Analysis
Workflow for NMR-Based Impurity Identification
The following diagram outlines a systematic approach to identifying unknown signals in your NMR spectrum.
Caption: A systematic workflow for identifying impurities using 1D and 2D NMR techniques.
Common Side Reactions in Suzuki Coupling
This diagram illustrates the main reaction pathway for a Suzuki coupling of this compound and the competing side reactions that generate common impurities.
Caption: Potential side reactions in a Suzuki coupling leading to common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
Technical Support Center: Suzuki Reactions of Dihalogenated Pyridines
A Senior Application Scientist's Guide to Post-Reaction Workup and Purification
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with dihalogenated pyridine substrates. The unique electronic properties and basicity of the pyridine ring introduce specific challenges that manifest during the workup and purification stages. This document provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Mastering the Workup
This section addresses the most common questions encountered after a Suzuki reaction of a dihalogenated pyridine has reached completion.
Q1: My reaction is complete. What is the standard first step to quench and partition the mixture?
A standard workup begins by cooling the reaction mixture to room temperature. The primary goal is to separate the organic product from the inorganic salts (the base, halide salts) and water-soluble reagents.
The typical procedure involves diluting the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.[1] This is followed by washing with water and then brine. The water wash removes the bulk of inorganic bases like K₂CO₃ or K₃PO₄, while the brine wash helps to break up emulsions and further remove water from the organic layer before drying.
Causality: The choice of extraction solvent is critical. It must effectively dissolve your product while having minimal miscibility with water. Ethyl acetate is a common first choice due to its moderate polarity, which is suitable for many pyridine derivatives.
Q2: How do I efficiently remove unreacted boronic acid or its byproducts?
Boronic acids are acidic and their removal is a cornerstone of the Suzuki workup. Unreacted boronic acid and boronic acid-derived byproducts (like homocoupled species or boroxines) can complicate purification.
The most effective method is to exploit their acidity. By washing the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃), the boronic acid (R-B(OH)₂) is deprotonated to form a water-soluble boronate salt (R-B(OH)₃⁻), which partitions into the aqueous phase.[2][3]
Expert Insight: If you are using boronate esters (e.g., pinacol esters), they are more resistant to hydrolysis and may not be removed as efficiently with a simple base wash.[4][5] However, under the basic and often aqueous conditions of the reaction and workup, they may partially hydrolyze to the corresponding boronic acid, which can then be extracted.[6][7] If boronic ester persists, chromatographic separation is necessary.
Q3: The basic nitrogen on my pyridine product is causing issues during extraction. How should I handle this?
The basic lone pair on the pyridine nitrogen is a functional handle that can be used to your advantage in a classic acid-base extraction. This is particularly useful for separating your product from non-basic impurities.
Workflow:
-
After the initial water wash, extract the organic layer containing your product with a dilute acidic solution (e.g., 1 M HCl).
-
Your basic pyridine product will be protonated, forming a water-soluble pyridinium salt, and will move into the aqueous layer. Neutral impurities (like homocoupled boronic acid byproducts or dehalogenated starting material) will remain in the organic layer, which can be discarded.
-
Carefully collect the acidic aqueous layer and cool it in an ice bath.
-
Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH, Na₂CO₃) until the pH is >10. This deprotonates the pyridinium salt, regenerating your neutral, water-insoluble product, which may precipitate or can be extracted.
-
Perform a final extraction with an organic solvent (like EtOAc or DCM) to recover your purified product.
This technique is a powerful, non-chromatographic method for purification.
Troubleshooting Guide: From Messy Crude to Pure Product
This section tackles specific problems you might encounter during the workup process.
Problem: I have a persistent dark color in my organic layer, which I suspect is residual palladium.
Cause: This is a very common issue. The dark color is often due to palladium black (Pd(0) nanoparticles) or soluble Pd(II) species that have not been fully removed.[8] These residues can interfere with subsequent steps and are often difficult to remove by standard chromatography.
Solutions:
-
Filtration through Celite®: Before any aqueous extraction, dilute the crude reaction mixture with a suitable solvent and filter it through a short pad of Celite®. This is highly effective at removing insoluble palladium black.[9]
-
Aqueous Washes: Some palladium salts can be removed with specific aqueous washes. A wash with a saturated solution of ammonium chloride or sodium thiosulfate can sometimes help complex and remove residual palladium.[1]
-
Palladium Scavengers: If color persists after chromatography, treatment with a scavenger is the best option. These are materials with a high affinity for palladium.
| Scavenging Technique | Mechanism/Principle | Advantages | Disadvantages |
| Thiol-Based Resins | Thiol groups strongly chelate palladium. | High efficiency for removing trace palladium. | Can be expensive; requires filtration to remove the resin. |
| Activated Carbon | Adsorption of palladium species onto the carbon surface. | Inexpensive and effective. | Can sometimes adsorb the product, lowering yield. |
| Silica-Thiol | Functionalized silica gel with thiol groups. | Can be used in a filtration setup or stirred with the solution. | Moderate cost. |
Protocol: Stir the product solution with the scavenger (e.g., 5-10 wt% activated carbon) for several hours, then filter through Celite® to remove the scavenger.
Problem: I'm getting a significant amount of a dehalogenated byproduct. How does this affect my workup?
Cause: Dehalogenation, the replacement of a halogen with a hydrogen, is a known side reaction in Suzuki couplings, especially with electron-deficient substrates like pyridines.[10] It often occurs via the formation of a palladium-hydride species.[10]
Workup Strategy: The dehalogenated byproduct will have different polarity and basicity compared to your mono- or di-substituted products.
-
If you have mono-arylated a dihalopyridine, the dehalogenated starting material (e.g., chloropyridine from dichloropyridine) will be more volatile and less polar than your product.
-
An acid-base extraction can be effective if the basicity (pKa) of the dehalogenated species is sufficiently different from your product.
-
Ultimately, careful column chromatography is the most reliable method for separating the desired product from its dehalogenated counterpart.
Visualized Workflows and Protocols
General Workup Decision Tree
This diagram outlines the decision-making process for a standard workup following a Suzuki reaction of a dihalogenated pyridine.
Caption: A typical decision workflow for post-Suzuki reaction workup.
Detailed Experimental Protocol: Standard Aqueous Workup
This protocol provides a step-by-step methodology for a general workup.
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. If significant palladium black has precipitated, dilute the mixture with ethyl acetate (approx. 10 volumes) and filter the suspension through a pad of Celite® (2-3 cm thick) in a sintered glass funnel. Wash the pad with additional ethyl acetate.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 10 volumes) to remove the inorganic base.
-
1 M aqueous NaOH (1 x 10 volumes) to remove unreacted boronic acid.[3]
-
Brine (1 x 10 volumes) to remove residual water and break emulsions.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Dihalopyridines
Introduction: The Central Role of Substituted Pyridines
For researchers and professionals in drug development and materials science, the functionalization of the pyridine scaffold is a foundational task. These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridine core.[2]
Dihalopyridines, in particular, serve as exceptionally valuable synthons. They offer two reactive handles for sequential, site-selective functionalization, enabling the modular construction of complex, multi-substituted architectures. However, the success of this strategy hinges entirely on the precise selection of the palladium catalyst system. The choice of ligand and palladium precursor is not merely an optimization detail; it is the critical parameter that dictates yield, regioselectivity (which halogen reacts), and the ultimate feasibility of the desired transformation.[3][4]
This guide provides an in-depth comparison of state-of-the-art palladium catalysts for the cross-coupling of dihalopyridines. We will move beyond simple protocols to explain the causality behind catalyst selection, empowering you to make informed, rational decisions for your specific synthetic challenges.
Chapter 1: Understanding the Fundamentals of Reactivity
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling is governed by a confluence of factors. A firm grasp of these principles is essential for troubleshooting and designing effective catalytic systems.
The Catalytic Cycle: A Three-Step Dance
At the heart of these transformations is a well-established catalytic cycle involving a palladium(0) active species.[5][6] Understanding this cycle is key to diagnosing reaction failures and understanding the role of the ligand.
-
Oxidative Addition: The cycle begins when the active L-Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the dihalopyridine. This is often the rate-determining step, especially for less reactive C-Cl bonds.[5] The ligand's properties (L) are paramount here; electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-X bond.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): In Suzuki-Miyaura couplings, an organoboron species transfers its organic group to the palladium center.[7] In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species.[6] Bulky ligands are crucial for this step, as their steric hindrance promotes the collapse of the complex and release of the product.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Substrate-Controlled Reactivity
In the absence of a highly directing catalyst, the inherent properties of the dihalopyridine substrate dictate the site of reaction.
-
Halogen Reactivity Hierarchy: The carbon-halogen bond strength is the primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl.[3][5] This predictable hierarchy is a powerful tool. For instance, in 2,6-dichloro-4-iodopyridine, Suzuki-Miyaura coupling can be performed selectively at the C-I position using a standard catalyst like Pd(PPh₃)₄, leaving the more robust C-Cl bonds untouched for subsequent transformations.[3]
-
Electronic Bias: The pyridine nitrogen atom is electron-withdrawing, which generally activates the α-positions (C2 and C6) towards oxidative addition compared to other positions.[8] For a substrate like 2,5-dichloropyridine, conventional catalysts will preferentially react at the C2 position.[4]
Chapter 2: A Comparative Analysis of Catalyst Systems
The modern synthetic chemist has an arsenal of palladium catalysts at their disposal. The key is to match the catalyst's properties to the specific challenge posed by the dihalopyridine substrate and the desired outcome. We will compare the three most important classes of ligands that define these catalyst systems.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands are the most established and widely used class of ligands for palladium catalysis. Their performance is a direct function of their steric and electronic properties.[9]
-
Traditional Phosphines (e.g., PPh₃, dppf): Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for routine couplings involving the more reactive halopyridines (iodides and bromides).[1] However, they often struggle with the less reactive and more economical aryl chlorides, typically requiring high temperatures and catalyst loadings, and often failing to provide satisfactory yields.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): The development of ligands such as SPhos, XPhos, and RuPhos revolutionized the field.[9]
-
Causality of Performance: Their efficacy stems from two key features. First, their strong electron-donating character enriches the palladium center, accelerating the rate-limiting oxidative addition of C-Cl bonds. Second, their significant steric bulk promotes the final reductive elimination step, preventing the formation of inactive catalyst species and increasing turnover.[9] These ligands are the go-to choice for activating the challenging C-Cl bonds in substrates like 2,6-dichloropyridine.[10]
-
Table 1: Performance of Phosphine Ligands in the Mono-Suzuki Coupling of 2,6-Dichloropyridine
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 | |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 24 | Moderate | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | Low to Moderate |[1] |
N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile
NHC ligands are powerful σ-donors that form highly stable and active palladium complexes.[11] They are often superior to phosphine ligands in terms of thermal stability and resistance to oxidation.
-
Causality of Performance: NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) bind very strongly to the palladium center. This robust Pd-NHC bond prevents ligand dissociation and catalyst decomposition, making them ideal for challenging couplings that require high temperatures.[12] Their strong electron-donating ability also makes them highly effective for activating C-Cl bonds.[13]
-
Catalyst-Controlled Regioselectivity: Perhaps the most compelling advantage of NHC ligands is their ability to overturn the inherent electronic bias of the substrate. While α-positions (C2/C6) are typically more reactive, very sterically hindered NHC ligands can be used to direct reactions to other positions. For 2,4-dichloropyridine, a Pd-PEPPSI-IPr catalyst can achieve highly selective C4-arylation, a feat not possible with standard phosphine ligands which favor C2.[8][14] This "catalyst-controlled" selectivity is a paradigm shift, allowing access to previously difficult-to-synthesize isomers.
Table 2: Regioselective Suzuki Coupling of 2,4-Dichloropyridine
| Catalyst System (Precatalyst/Ligand) | Position Selectivity (C4:C2) | Solvent | Base | Temp (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd-PEPPSI-IPr | 10.4 : 1 | Dioxane/H₂O | K₃PO₄ | 100 | 85 | [8] |
| Pd(OAc)₂ / P(tBu)₃ | 2.5 : 1 | Dioxane/H₂O | K₃PO₄ | 100 | Moderate | [8] |
| PdCl₂(dppf) | C2 selective | Dioxane | K₂CO₃ | 100 | N/A |[8] |
Palladacycle Precatalysts: The Pinnacle of Efficiency
Palladacycles are pre-formed, air-stable Pd(II) complexes that contain a direct palladium-carbon bond.[12] They are exceptionally efficient precatalysts.
-
Causality of Performance: The primary advantage of palladacycles is their ability to generate the active monoligated Pd(0) species rapidly and quantitatively upon exposure to a base or other reaction components.[12] This avoids the often inefficient and unreliable in-situ reduction of standard Pd(II) sources like Pd(OAc)₂. This high efficiency allows for reactions to be run with extremely low catalyst loadings (ppm levels), which is crucial for industrial applications where minimizing residual palladium in the final product is a regulatory requirement.[15] Many modern palladacycles incorporate bulky phosphine or NHC ligands, combining the benefits of both systems.[12]
Chapter 3: Strategic Catalyst Selection
Choosing the right catalyst is a logical process based on the substrate and the desired product. The following decision tree illustrates a rational approach to catalyst selection for dihalopyridine cross-coupling.
Caption: A decision tree for selecting a palladium catalyst for dihalopyridine coupling.
Chapter 4: Validated Experimental Protocols
The following protocols are representative examples for common transformations, providing a reliable starting point for your own investigations.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
Objective: To demonstrate the efficient and selective mono-arylation of a challenging dichloropyridine substrate using a modern phosphine ligand catalyst system. This protocol is adapted from methodologies proven to be effective for C-Cl activation.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst, palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to create a stirrable suspension.
-
Reaction Execution: Seal the flask and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-6-chloropyridine.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Objective: To achieve unconventional, catalyst-controlled C4-selectivity, overriding the natural C2 preference, using a sterically hindered NHC catalyst. This protocol is based on leading literature reports.[8]
Methodology:
-
Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried vial with 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the specialized precatalyst, Pd-PEPPSI-IPr (2-5 mol%).
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the vial with a Teflon-lined cap and heat the mixture to 100 °C for 12-24 hours with stirring.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, eluting with ethyl acetate. Concentrate the filtrate and purify by flash column chromatography to separate the C4- and C2-arylated isomers.
Protocol 3: Selective Mono-Buchwald-Hartwig Amination of 2,5-Dichloropyridine
Objective: To form a C-N bond selectively on a dichloropyridine substrate, a key transformation in medicinal chemistry. The choice of a bulky ligand is critical for success.[4][16]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dichloropyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos or Xantphos, 2-4 mol%) in a small amount of the reaction solvent.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the Schlenk tube containing the reagents, followed by the addition of the pre-mixed catalyst solution via syringe.
-
Reaction Execution: Seal the tube and heat to 90-110 °C, stirring until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
Conclusion and Outlook
The palladium-catalyzed cross-coupling of dihalopyridines has matured into a highly predictable and versatile synthetic tool. The choice of catalyst is no longer a matter of trial and error but a rational design process based on the fundamental principles of reactivity and the specific capabilities of different ligand classes.
-
For selective coupling at the most reactive halogen , traditional catalysts like Pd(PPh₃)₄ remain viable.
-
For activating challenging C-Cl bonds and achieving selective mono-arylation , bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are the catalysts of choice.
-
For achieving unconventional regioselectivity that defies the substrate's natural electronic bias, sterically demanding N-heterocyclic carbene (NHC) ligands are unparalleled.
-
For reactions demanding the highest efficiency and lowest catalyst loadings , palladacycle precatalysts represent the state of the art.
As the field continues to advance, we anticipate the development of even more active and selective catalysts, including those based on more sustainable and earth-abundant metals.[17] However, the principles of catalyst design and selection outlined in this guide will remain the foundational knowledge for any scientist seeking to master the art of pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Advantage of 6-Bromo-3-iodo-2-methylpyridine: A Comparative Guide for Advanced Synthetic Applications
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this heterocycle is paramount, and the choice of building block can dictate the efficiency, versatility, and ultimate success of a synthetic campaign. Among the plethora of dihalogenated pyridines, 6-Bromo-3-iodo-2-methylpyridine emerges as a uniquely versatile synthon, offering a distinct set of advantages rooted in the orthogonal reactivity of its two halogen atoms. This guide provides an in-depth technical comparison of this compound with other common building blocks, supported by established chemical principles and extrapolated experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Principle of Regioselective Cross-Coupling: A Tale of Two Halogens
The primary advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1][2] This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond at the 3-position while leaving the C-Br bond at the 6-position intact for subsequent transformations. This two-step functionalization capability is a powerful tool for creating complex, multi-substituted pyridine derivatives that would be challenging to access with symmetrically substituted or less differentially reactive building blocks.
The 2-methyl group also plays a subtle but important role. Its electron-donating nature can influence the electronic properties of the pyridine ring, and its steric presence can modulate the accessibility of the adjacent C-3 and the distal C-6 positions to the catalyst.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate the practical advantages of this compound, we will compare its expected performance in three of the most widely utilized cross-coupling reactions against two common alternatives: 2,5-dibromopyridine and 2-chloro-5-iodopyridine. The following comparisons are based on well-established reactivity trends and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[3][4] The higher reactivity of the C-I bond allows for selective coupling at the 3-position of this compound under milder conditions than those typically required for C-Br bonds.
| Building Block | Position of Primary Coupling | Typical Catalyst System | Temperature (°C) | Estimated Yield (%) | Reference |
| This compound | C-3 (Iodo) | Pd(PPh₃)₄, K₂CO₃ | 60-80 | >90 | [4] |
| 2,5-Dibromopyridine | C-5 or C-2 (less selective) | Pd(dppf)Cl₂, Na₂CO₃ | 90-110 | 70-85 (mixture) | [5] |
| 2-Chloro-5-iodopyridine | C-5 (Iodo) | Pd(PPh₃)₄, K₂CO₃ | 60-80 | >90 | [2] |
As the table illustrates, this compound is expected to provide high yields of the mono-arylated product at the 3-position with high selectivity. While 2-chloro-5-iodopyridine also offers selective coupling at the iodo-position, the remaining chloro-substituent is significantly less reactive than a bromo-substituent for subsequent couplings, limiting its utility. 2,5-Dibromopyridine, lacking the distinct reactivity difference, often leads to mixtures of mono-coupled products and requires harsher conditions, potentially leading to di-substituted byproducts.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the selective coupling of iodo-substituted halopyridines.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1) followed by the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 70°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines.[7][8] The high reactivity of the C-I bond is particularly advantageous in this transformation, allowing for efficient coupling under mild, often copper-free, conditions.
| Building Block | Position of Primary Coupling | Typical Catalyst System | Temperature (°C) | Estimated Yield (%) | Reference |
| This compound | C-3 (Iodo) | PdCl₂(PPh₃)₂, CuI, Et₃N | Room Temp - 40 | >95 | [8] |
| 2,5-Dibromopyridine | C-5 or C-2 (less selective) | PdCl₂(PPh₃)₂, CuI, Et₃N | 60-80 | 65-80 (mixture) | [7] |
| 2-Chloro-5-iodopyridine | C-5 (Iodo) | PdCl₂(PPh₃)₂, CuI, Et₃N | Room Temp - 40 | >95 | [2] |
Again, this compound is expected to provide excellent yield and selectivity for mono-alkynylation at the 3-position. The resulting 6-bromo-3-alkynyl-2-methylpyridine is a valuable intermediate for further diversification.
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
This protocol is a general procedure for the copper-catalyzed Sonogashira reaction of iodo-pyridines.[8]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine and tetrahydrofuran (THF). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[9][10][11] The selective amination at the C-3 position of this compound can be achieved, leaving the C-6 bromine available for subsequent reactions.
| Building Block | Position of Primary Coupling | Typical Catalyst System | Temperature (°C) | Estimated Yield (%) | Reference |
| This compound | C-3 (Iodo) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 80-100 | 85-95 | [10][12] |
| 2,5-Dibromopyridine | C-5 or C-2 (less selective) | Pd₂(dba)₃, BINAP, NaOtBu | 100-120 | 70-80 (mixture) | [12] |
| 2-Chloro-5-iodopyridine | C-5 (Iodo) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 80-100 | 85-95 | [10] |
The trend of high selectivity and yield for the C-I bond functionalization continues in the Buchwald-Hartwig amination, highlighting the versatility of this compound.
The Synthetic Workflow Advantage
The true power of this compound is realized in multi-step synthetic sequences. The ability to perform two distinct, high-yielding cross-coupling reactions sequentially on the same molecule opens up a vast chemical space for the creation of diverse molecular libraries.
Caption: Sequential cross-coupling workflow enabled by this compound.
Alternative Functionalization: The Potential of Ortho-Lithiation
Beyond cross-coupling reactions, the halogen and methyl substituents on this compound can direct ortho-lithiation. While the 3-iodo group is more prone to halogen-metal exchange, the 2-methyl and 6-bromo groups could potentially direct lithiation at the C-5 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.[13][14] This would provide an alternative entry point for the introduction of electrophiles at a position not readily accessible through cross-coupling.
Caption: Potential ortho-lithiation pathway for this compound.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, multi-substituted pyridines. Its key advantages over other dihalopyridine building blocks include:
-
Predictable and High Regioselectivity: The significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization at the 3-position under mild conditions.
-
Synthetic Versatility: The remaining C-Br bond serves as a reliable handle for a second, distinct functionalization, enabling a powerful sequential cross-coupling strategy.
-
Access to Diverse Scaffolds: This building block provides an efficient route to a wide array of 2,3,6-trisubstituted pyridines, which are prevalent in pharmaceutical and materials science applications.
For researchers, scientists, and drug development professionals, the strategic choice of this compound can streamline synthetic routes, reduce the need for complex purification of regioisomers, and ultimately accelerate the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Regioselective Functionalization of 6-Bromo-3-iodo-2-methylpyridine
Welcome to an in-depth exploration of 6-Bromo-3-iodo-2-methylpyridine, a highly versatile heterocyclic building block. Its value lies in its two distinct reactive centers: a carbon-iodine bond at the C3 position and a carbon-bromine bond at the C6 position. This guide provides a comparative analysis of reaction strategies to selectively functionalize one site over the other, empowering researchers in medicinal chemistry and materials science to harness its full synthetic potential. We will delve into the mechanistic underpinnings of this selectivity and provide field-proven protocols to achieve predictable and high-yielding transformations.
Part 1: The Fundamental Basis of Regioselectivity
The ability to discriminate between the C3-Iodo and C6-Bromo positions is primarily governed by the inherent differences in their carbon-halogen bond dissociation energies and their subsequent reactivity in the rate-determining step of many catalytic cycles. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.
This fundamental difference means that in transition-metal-catalyzed cross-coupling reactions, the oxidative addition of a low-valent metal catalyst (typically Palladium(0)) into the C-I bond occurs at a much faster rate and under milder conditions than its insertion into the C-Br bond.[1] This kinetic preference is the cornerstone of achieving high regioselectivity.
For reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the catalytic cycle generally proceeds as follows: the active Pd(0) catalyst preferentially attacks the more reactive C-I bond to form an organopalladium(II) intermediate.[2][3] This intermediate then undergoes transmetalation (for Suzuki) or reaction with other coupling partners, followed by reductive elimination to yield the C3-functionalized product and regenerate the Pd(0) catalyst. The C6-Bromo bond remains largely untouched under these controlled conditions.
References
A Comparative Guide to Mechanistic Pathways in the Cross-Coupling of 6-Bromo-3-iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise functionalization of heteroaromatic scaffolds is paramount for the development of novel pharmaceuticals and materials. Dihalogenated pyridines, such as 6-Bromo-3-iodo-2-methylpyridine, serve as versatile building blocks, offering multiple reaction sites for diversification through cross-coupling reactions. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, influenced by the electronic nature of the pyridine ring and steric effects, allow for selective and sequential functionalization.
This guide provides an in-depth comparative analysis of the mechanistic principles and practical outfitting for the selective cross-coupling of this compound. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering insights into catalyst selection, reaction conditions, and expected regiochemical outcomes. This document is intended to be a valuable resource for chemists engaged in the synthesis of complex molecules, enabling the strategic design of synthetic routes with enhanced control and efficiency.
Understanding the Reactivity Landscape of this compound
The regioselectivity of cross-coupling reactions on this compound is governed by a combination of electronic and steric factors, as well as the intrinsic reactivity of the carbon-halogen bonds.
Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole moment that renders the positions alpha (C2 and C6) and gamma (C4) to the nitrogen more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst.[1] In the case of this compound, both the C3 and C6 positions are activated by the nitrogen atom.
Bond Strength and Reactivity: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-I bond a more facile and often rate-determining step compared to the C-Br bond.[2]
Steric Hindrance: The methyl group at the C2 position introduces steric hindrance around the adjacent C3-iodo bond. While this could potentially disfavor coupling at this position, the significantly higher reactivity of the C-I bond is expected to be the dominant factor in determining the initial site of reaction.
Based on these principles, the initial cross-coupling reaction on this compound is predicted to occur selectively at the C3-iodo position. Subsequent functionalization of the C6-bromo position can then be achieved, often under more forcing conditions.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—depends on the desired bond formation (C-C, C-N, or C-C triple bond, respectively). The following sections provide a comparative overview of these reactions, including typical conditions and expected outcomes for substrates analogous to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-I bond. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Comparative Performance Data for Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 70 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | >70 | [3] |
| 2-Iodopyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74-82 | [4] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | RT | - | - | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
-
To a flame-dried Schlenk tube, add the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF/H₂O or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[7]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[7]
Comparative Performance Data for Buchwald-Hartwig Amination of Halopyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110-130 | - | - | [8] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | Good | |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [9][10] |
| 2,6-Dihalopyridines | Aminothiophenes | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | - | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).
-
Add the halopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-130 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[14]
Mechanistic Rationale: The reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig couplings. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[14][15]
Comparative Performance Data for Sonogashira Coupling of Halopyridines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [14] |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [16][17] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 1-24 | Good | [18] |
| 9-Substituted-6-chloro-2,8-diiodopurines | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 1-3 | - | [19][20] |
Experimental Protocol: Sonogashira Coupling of a Halopyridine
-
To a solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[14][21]
Comparison with Alternative Substrates
To further illustrate the principles of regioselectivity, a comparison with other dihalopyridines is instructive.
-
2,4-Dichloropyridine: In this case, both halogens are the same, so selectivity is primarily governed by electronic effects. The C2 position, being alpha to the nitrogen, is generally more reactive than the C4 position in palladium-catalyzed cross-coupling reactions.[5] However, ligand choice can sometimes reverse this selectivity.[1]
-
2,6-Dibromopyridine: This is a symmetrical molecule, and both C-Br bonds are electronically activated by the adjacent nitrogen atom. Monofunctionalization is typically achieved by using a stoichiometric amount of the coupling partner, while difunctionalization can be accomplished with an excess of the reagent.[22]
-
2-Fluoro-4-iodopyridine: The vast difference in the reactivity of the C-I and C-F bonds leads to highly selective coupling at the C4 position, leaving the C-F bond intact for potential subsequent nucleophilic aromatic substitution reactions.
Conclusion
The selective functionalization of this compound is a readily achievable goal through a judicious choice of cross-coupling methodology and reaction conditions. The pronounced reactivity difference between the C-I and C-Br bonds provides a reliable handle for regioselective synthesis, with the initial reaction occurring at the C3-iodo position. By understanding the underlying mechanistic principles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and by drawing comparisons with related dihalopyridine systems, researchers can confidently design and execute synthetic strategies to access a wide array of novel and complex pyridine-based molecules for applications in drug discovery and materials science.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. snu.elsevierpure.com [snu.elsevierpure.com]
- 21. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Suzuki Coupling with 6-Bromo-3-iodo-2-methylpyridine: A Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This guide provides an in-depth kinetic analysis of the Suzuki coupling reaction with a dihalogenated substrate, 6-Bromo-3-iodo-2-methylpyridine. By comparing the reactivity of the C-I and C-Bonds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing selectivity and reaction efficiency. This guide will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and offer detailed protocols for conducting kinetic studies.
Introduction: The Significance of Kinetic Analysis in Suzuki Coupling
Understanding the kinetics of a chemical reaction is fundamental to its optimization and control.[3] In the context of the Suzuki-Miyaura coupling, kinetic analysis provides invaluable insights into the reaction mechanism, the influence of various parameters (catalyst, ligand, base, solvent), and the relative reactivity of different substrates.[3][4] For a substrate like this compound, which possesses two distinct halogen leaving groups, a kinetic study is essential to predict and control the site-selectivity of the coupling reaction.[2][5]
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8] Oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1][6][9] The reactivity of the aryl halide in this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C–I > C–Br > C–Cl.[5][6][9] This intrinsic difference in reactivity forms the basis for the selective coupling at the more reactive C-I bond of this compound.
The Catalytic Cycle of Suzuki Coupling
A visual representation of the Suzuki-Miyaura catalytic cycle is crucial for understanding the kinetic relationships between the different steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics: C-I vs. C-Br Reactivity
The primary objective of this guide is to compare the kinetic profiles of the Suzuki coupling at the C-3 (iodo) and C-6 (bromo) positions of 2-methylpyridine. The significant difference in the bond dissociation energies between the C-I and C-Br bonds leads to a pronounced difference in their reaction rates.
Expected Kinetic Data
To illustrate the expected kinetic disparity, the following table presents hypothetical data from a kinetic study monitoring the consumption of this compound and the formation of the mono-arylated products. This data assumes a reaction where the coupling is performed with a phenylboronic acid.
| Time (min) | This compound (%) | 6-Bromo-2-methyl-3-phenylpyridine (%) | 3-Iodo-2-methyl-6-phenylpyridine (%) |
| 0 | 100 | 0 | 0 |
| 10 | 55 | 45 | <1 |
| 20 | 20 | 80 | <1 |
| 30 | 5 | 95 | <1 |
| 60 | <1 | >99 | <1 |
| 120 | <1 | >99 | 1 |
| 180 | <1 | >99 | 2 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions. The formation of the C-6 coupled product is expected to be significantly slower and may only be observed after prolonged reaction times or at higher temperatures.
Factors Influencing Selectivity
While the inherent reactivity difference between C-I and C-Br is the dominant factor, other experimental parameters can influence the selectivity of the reaction:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the rate of oxidative addition.[10][11][12] Bulky and electron-rich ligands generally accelerate this step.[12]
-
Base: The base plays a crucial role in the transmetalation step and can also influence the overall reaction rate.[6]
-
Temperature: Higher temperatures can lead to the coupling at the less reactive C-Br bond, potentially reducing the selectivity.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[8]
Experimental Protocol for Kinetic Analysis
To obtain reliable kinetic data, a well-designed experimental protocol is essential. This section provides a detailed, step-by-step methodology for monitoring the Suzuki coupling of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a heating block
Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic study of the Suzuki coupling reaction.
Caption: A generalized workflow for a kinetic study of a Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1) to the vial. Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Monitoring: Place the vial in a preheated heating block set to the desired temperature (e.g., 80 °C) and start stirring. At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary. Analyze the quenched samples by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentrations of the starting material, products, and byproducts.[13][14][15][16]
-
Data Analysis: Plot the concentration of the reactants and products as a function of time to determine the reaction rates.
Logical Framework for Kinetic Interpretation
The interpretation of the kinetic data relies on a logical framework that connects the experimental observations to the underlying reaction mechanism.
Caption: Logical relationship between experimental data and mechanistic interpretation.
By systematically varying the concentrations of the reactants and catalyst, one can determine the order of the reaction with respect to each component and elucidate the rate law. This information, combined with the observed selectivity, provides strong evidence for the proposed reaction mechanism and the identification of the rate-determining step.
Conclusion
The kinetic analysis of the Suzuki coupling with this compound provides a clear and quantitative understanding of the preferential reactivity of the C-I bond over the C-Br bond. This guide has outlined the theoretical basis for this selectivity, presented a framework for conducting and interpreting kinetic experiments, and provided a detailed experimental protocol. By applying these principles, researchers can effectively optimize reaction conditions to achieve high selectivity and yield in the synthesis of valuable 3-aryl-6-bromo-2-methylpyridine derivatives, which are important intermediates in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scite.ai [scite.ai]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. vapourtec.com [vapourtec.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Spectroscopic Guide to 6-Bromo-3-iodo-2-methylpyridine and Its Analogs for the Research Scientist
This guide offers a detailed spectroscopic comparison of 6-bromo-3-iodo-2-methylpyridine and its derivatives, tailored for researchers, scientists, and professionals in drug development. In the dynamic field of medicinal chemistry, the precise characterization of novel heterocyclic compounds is paramount. Halogenated pyridines, in particular, serve as versatile scaffolds in the synthesis of a wide array of pharmacologically active agents. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, reaction monitoring, and quality control.
While comprehensive experimental data for this compound is not widely published, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to provide a robust comparative framework. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound and explore how variations in substitution patterns influence these spectral fingerprints.
The Spectroscopic Profile of this compound: An Expert Analysis
The molecular structure of this compound, with its unique arrangement of a methyl group and two different halogens on the pyridine ring, gives rise to a predictable yet distinct set of spectroscopic features. The electron-withdrawing effects of the halogens, combined with the electron-donating nature of the methyl group, create a unique electronic environment that influences chemical shifts, vibrational frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
-
Aromatic Protons: The two aromatic protons at the C4 and C5 positions will appear as doublets due to coupling with each other. The proton at C5 is expected to be downfield (at a higher ppm value) compared to the proton at C4, influenced by the adjacent iodine atom. The electronegativity and anisotropic effects of the halogens play a significant role in determining the precise chemical shifts.[1]
-
Methyl Protons: The methyl group at the C2 position will appear as a singlet, typically in the range of 2.5-2.7 ppm. Its proximity to the nitrogen atom and the bromo group will influence its exact chemical shift.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide valuable information about the carbon framework. We expect to see six distinct signals, one for each carbon atom in the molecule.
-
Halogenated Carbons: The carbons directly attached to the halogens (C3 and C6) will be significantly influenced. The C-I bond will cause a substantial upfield shift for C3 due to the "heavy atom effect," while the C-Br bond will also influence the chemical shift of C6.[2]
-
Methyl Carbon: The methyl carbon will resonate in the aliphatic region, typically around 20-25 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons (C2, C4, and C5) will have chemical shifts determined by the combined electronic effects of the substituents.
Comparative Spectroscopic Analysis with Derivatives
To understand the impact of substituents on the spectroscopic properties of the pyridine ring, it is insightful to compare the expected spectra of this compound with known data from its derivatives. For this guide, we will consider two representative derivatives: 6-bromo-2-methylpyridine and 3-iodo-2-methylpyridine .
Comparative Data Summary
| Compound | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| This compound (Predicted) | Aromatic H (d, ~7.5-8.0), Aromatic H (d, ~7.2-7.6), Methyl (s, ~2.6) | C-I (~95-105), C-Br (~140-150) | C=N, C=C (1600-1400), C-H aromatic (~3100), C-Br (~600), C-I (~500) | M+ (297/299), [M-Br]+, [M-I]+ |
| 6-Bromo-2-methylpyridine (Experimental Analog) | Aromatic H's (~7.1-8.2) | C-Br (~141) | C=N, C=C (1580-1420) | M+ (171/173), [M-Br]+ |
| 3-Iodo-2-methylpyridine (Experimental Analog) | Aromatic H's (~7.0-8.4) | C-I (~100) | C=N, C=C (1570-1410) | M+ (219), [M-I]+ |
The Science Behind the Signals: Causality in Spectroscopic Analysis
NMR Chemical Shift Perturbations
The electronic nature of the substituents dramatically influences the chemical shifts of the pyridine ring protons and carbons.
-
Inductive and Mesomeric Effects: Bromine and iodine are electronegative and exert an electron-withdrawing inductive effect (-I), which deshields the nearby nuclei, causing a downfield shift in their NMR signals. Conversely, the methyl group is electron-donating (+I effect), leading to increased shielding and an upfield shift.
-
Halogen Anisotropy: The magnetic anisotropy of the C-Br and C-I bonds can lead to both shielding and deshielding of nearby protons, depending on their spatial orientation.[1]
Infrared Vibrational Modes
The positions of the substituents affect the vibrational modes of the pyridine ring.
-
Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region, will be altered by the mass and electronic effects of the substituents.[3]
-
C-H Vibrations: The aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.
-
C-X Vibrations: The C-Br and C-I stretching vibrations are expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer provides crucial information about its structure and the relative stability of its fragments.
-
Molecular Ion Peak: The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern with approximately equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[4]
-
Halogen Loss: The initial fragmentation is likely to involve the loss of the weaker C-I bond to form an [M-I]⁺ ion, followed by the loss of the C-Br bond to form an [M-Br]⁺ ion. The relative abundance of these fragment ions can provide insights into the bond strengths.[5]
-
Pyridine Ring Fragmentation: Subsequent fragmentation may involve the loss of HCN or other small molecules from the pyridine ring, leading to a series of characteristic lower mass ions.[6]
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved and free of particulate matter.
-
IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Mass Spectrometry: For Electron Ionization (EI-MS), a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is typically introduced via a direct insertion probe or a gas chromatograph.
Instrumentation and Data Acquisition
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. Standard ¹H and ¹³C spectra should be acquired. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.
-
FTIR Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable. A background spectrum should be collected before running the sample.
-
Mass Spectrometer: A mass spectrometer with EI and/or Electrospray Ionization (ESI) capabilities should be used. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and key fragments.
Visualizing Molecular Structure and Spectroscopic Relationships
Caption: Molecular structure of this compound.
Caption: Relationship between the compound and spectroscopic techniques.
Conclusion
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. By applying the principles of NMR, IR, and MS, researchers can confidently identify and characterize these important synthetic intermediates. The comparative data and experimental protocols outlined herein serve as a valuable resource for navigating the complexities of spectroscopic analysis in modern drug discovery and development.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scienceready.com.au [scienceready.com.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-iodo-2-methylpyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-3-iodo-2-methylpyridine. As a halogenated heterocyclic compound, its disposal requires meticulous planning and execution to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Profile and Inherent Risks
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific isomer may be limited, its structural class—halogenated pyridines—provides a strong basis for risk assessment.
Chemical and Physical Properties
The compound is a solid at room temperature, which influences its handling and spill management procedures. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1065483-59-1 | |
| Molecular Formula | C₆H₅BrIN | |
| Physical Form | Solid | |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
Toxicological Concerns
Based on data from structurally similar compounds like 3-Bromo-6-iodo-2-methylpyridine and other brominated pyridines, this compound should be handled as a hazardous substance.[2][3] The primary routes of exposure and associated health hazards include:
-
Ingestion: Harmful if swallowed.[2]
-
Inhalation: May cause respiratory irritation if inhaled as a dust.[2][3][4]
The presence of bromine and iodine atoms on the pyridine ring means that upon combustion or decomposition, toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen iodide (HI), and nitrogen oxides (NOx) can be released.[5][6] This chemical property is the primary driver for the selection of specific disposal technologies.
Immediate Safety & Spill Management
Effective and immediate response to a spill is critical. The following protocol is designed for small-scale laboratory spills.
Required Personal Protective Equipment (PPE)
Prior to handling the chemical or managing a spill, personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation.[3] |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against dust particles causing eye irritation.[3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if dust is generated) | Protects against inhalation of irritating particles.[3] |
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain the Spill: Prevent the powder from spreading. If possible, cover the spill with a plastic sheet to minimize dust generation.
-
Clean Up:
-
GENTLY sweep or vacuum the solid material. Do not use methods that create dust clouds.
-
Use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled solid.[6]
-
Place all contaminated materials into a clearly labeled, sealable waste container designated for halogenated organic waste.
-
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to the procedures in Section 4.
-
Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.
Waste Segregation: A Critical Step
Proper segregation of waste streams is paramount for both safety and cost-effectiveness. Halogenated organic waste requires specialized, high-cost disposal methods.
Core Principle: Never mix halogenated waste with non-halogenated waste.[7][8] Mixing streams elevates the entire volume to the higher-cost disposal category and can create unforeseen chemical reactions in the waste container.[7]
All waste containing this compound, including contaminated consumables (gloves, wipes, silica gel) and residual amounts in containers, must be placed in a dedicated container labeled:
"HALOGENATED ORGANIC WASTE - SOLID" "Contains: this compound (CAS 1065483-59-1)"
Approved Disposal Methodologies
Discharging halogenated compounds into sanitary sewers or disposing of them in standard landfills is strictly prohibited due to their potential environmental persistence and toxicity.[7] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under specific waste codes and mandates treatment before land disposal.[9][10][11]
Primary Method: High-Temperature Incineration
The industry-standard and most effective method for the complete destruction of this compound is high-temperature incineration.
-
Mechanism: The compound is subjected to temperatures typically between 820°C and 1,600°C in a rotary kiln or liquid injection incinerator.[12] This process breaks the carbon-halogen and carbon-nitrogen bonds, mineralizing the organic structure into carbon dioxide, water, and inorganic acid gases (HBr, HI, NOx).
-
Causality: High-temperature incineration is essential because it ensures complete destruction, preventing the formation of more toxic and stable intermediates like brominated or iodinated dioxins.
-
System Requirement: The incineration facility must be equipped with an alkaline scrubber or similar air pollution control device. This is a self-validating system; the scrubber neutralizes the corrosive acid gases before they are released into the atmosphere, which is a regulatory and safety necessity.[13]
Protocol for Laboratory Waste Disposal:
-
Characterize Waste: Identify all waste containing this compound.
-
Segregate and Contain: Use a designated, properly labeled, and sealed container for all solid waste as described in Section 3.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Manifesting: Your EHS office will handle the creation of a hazardous waste manifest, which tracks the waste from its point of generation ("cradle") to its final disposal ("grave"), ensuring legal compliance.[7]
Disposal Workflow and Decision Logic
The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.
Caption: Decision workflow for handling this compound.
References
- 1. This compound,1065483-59-1-Amadis Chemical [amadischem.com]
- 2. 3-Bromo-6-iodo-2-methylpyridine | 1008361-77-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.es [fishersci.es]
- 6. aksci.com [aksci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. wku.edu [wku.edu]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-3-iodo-2-methylpyridine
As researchers and scientists at the forefront of drug development, our daily work involves navigating the complexities of novel chemical entities. 6-Bromo-3-iodo-2-methylpyridine is one such compound, a halogenated pyridine derivative with significant potential in synthetic chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. Based on data from structurally similar compounds and available safety information, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The presence of bromo and iodo functional groups on the pyridine ring suggests that the compound should be handled with the same precautions as other halogenated aromatic compounds, which can have significant toxicological effects.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not solely reliant on PPE. It is the final layer in a hierarchy of controls. Before any procedure, ensure that engineering controls, such as a certified chemical fume hood, are fully operational. Administrative controls, including well-defined Standard Operating Procedures (SOPs) and proper training, are also paramount.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2] This is to minimize the inhalation of any dust or vapors that may be generated. The fume hood sash should be kept as low as possible to maximize containment.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE must be tailored to the specific task and the associated risks. The following table provides a summary of recommended PPE for handling this compound.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes and Face | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for any procedure with a splash hazard. A face shield should be worn over goggles when handling larger quantities (>50g) or during exothermic reactions. | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient for splash protection. |
| Hands | Nitrile or Neoprene gloves. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives, for incidental contact.[2] For more extended operations, butyl rubber gloves may offer superior protection. Always inspect gloves for any signs of degradation before use. |
| Body | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. A flame-resistant lab coat is recommended as a general good practice in a synthetic chemistry lab. |
| Respiratory | Required when there is a potential for exceeding exposure limits or when engineering controls are not sufficient. An air-purifying respirator with an organic vapor (OV) cartridge is recommended. | Protects against the inhalation of harmful vapors. A cartridge change schedule must be established.[3][4][5][6] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Selecting the Right Respiratory Protection
The decision to use respiratory protection should be based on a risk assessment of your specific procedure. For most small-scale laboratory work within a fume hood, respiratory protection may not be necessary. However, for larger scale work, or in the event of a spill, a respirator is essential.
When selecting a respirator, a half-mask or full-face air-purifying respirator fitted with an organic vapor (OV) cartridge is appropriate for halogenated pyridines. Combination cartridges with a P100 particulate pre-filter should be used if there is a risk of generating aerosols or dust.
Establishing a Respirator Cartridge Change Schedule:
OSHA requires a cartridge change schedule to be in place.[3] For organic vapor cartridges, a conservative and safe approach is to:
-
Replace the cartridge at the end of each shift (maximum 8 hours of use).[3][6]
-
Replace the cartridge immediately if you detect any odor or taste of the chemical.
-
Keep a log of the hours of use for each cartridge.
The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling and Storage Procedures
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Weighing and Transferring: Conduct all weighing and transfers in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Spill Response: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical step in the safe handling of halogenated organic compounds.
-
Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware (gloves, weighing boats, etc.), must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Containerization: Use a chemically compatible and sealable container for waste collection. Keep the container closed when not in use.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[2]
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
